Atorvastatin Lactam Methyl Ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O6/c1-22(2)34(32(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)31(24-14-16-25(35)17-15-24)37(33(34)42)19-18-27(38)20-28(39)21-29(40)43-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOMPIJVFEMSM-VNPSQQOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Atorvastatin Lactam Methyl Ester (CAS 1795790-02-1)
The following technical guide provides an in-depth analysis of Atorvastatin Lactam Methyl Ester (CAS 1795790-02-1) , a critical process-related impurity and degradation product in the development of Atorvastatin formulations.
Impurity Profiling, Formation Mechanisms, and Analytical Control [1][2]
Executive Summary
This compound (CAS 1795790-02-1) is a secondary degradation product and process impurity of Atorvastatin, the active pharmaceutical ingredient (API) used in lipid-lowering therapies.[1][2][3] Unlike the common "Atorvastatin Lactone" impurity formed via acid-catalyzed cyclization of the side chain, this molecule represents a structural modification of the central pyrrole core combined with esterification.[2]
Its presence indicates two specific stress factors in the manufacturing or storage lifecycle: photo-oxidative stress (affecting the pyrrole core) and exposure to methanol (leading to esterification).[1][2] Accurate identification and quantification of this impurity are mandatory under ICH Q3A(R2) and Q3B(R2) guidelines to ensure the safety and efficacy of the drug substance.[2]
Chemical Identity
| Property | Detail |
| CAS Number | 1795790-02-1 |
| Chemical Name | Methyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |
| Molecular Formula | C₃₄H₃₇FN₂O₆ |
| Molecular Weight | 588.67 g/mol |
| Classification | Photo-degradation Product / Process Impurity |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water |
Chemical Architecture & Mechanism of Formation[2]
Structural Analysis
The molecule differs from the parent Atorvastatin in two distinct regions:[2][4]
-
The Core (Lactamization): The central aromatic pyrrole ring of Atorvastatin undergoes oxidation and rearrangement to form a pyrrolidone (lactam) ring .[2] This disrupts the aromatic system, creating a chiral center at the C-3 position of the ring (where the isopropyl and anilide groups are attached) and introducing a ketone (carbonyl) at C-2.[2]
-
The Tail (Esterification): The terminal carboxylic acid of the heptanoate side chain is esterified with a methyl group.[2]
Formation Pathways
The formation of CAS 1795790-02-1 is non-linear and typically requires a convergence of environmental stress and specific solvent exposure.[1][2]
-
Step A: Photo-Oxidation (The "Lactam" Pathway): Exposure of Atorvastatin to light (UV/Vis) in the presence of oxygen causes the pyrrole ring to undergo endoperoxide formation followed by rearrangement.[2] This converts the aromatic pyrrole into a non-aromatic pyrrolidone structure.[2]
-
Step B: Transesterification/Esterification: If this photo-degradation occurs in the presence of methanol (often used in crystallization or HPLC mobile phases) and a trace acid catalyst, the side-chain carboxylic acid converts to a methyl ester.[1][2]
Note: The order can be reversed. Atorvastatin Methyl Ester (a process intermediate) can undergo photo-oxidation to yield the target molecule.[1][2]
Figure 1: Convergent formation pathways of this compound involving photo-oxidation and esterification.[1][2]
Synthesis & Isolation Strategy
For researchers requiring this compound as a Reference Standard for QC release testing, direct synthesis is preferred over isolation from degraded bulk drug due to yield and purity concerns.[2]
Recommended Synthetic Protocol
Objective: Produce high-purity (>98%) CAS 1795790-02-1.
-
Starting Material: Begin with Atorvastatin Methyl Ester (commercially available or synthesized by refluxing Atorvastatin Calcium in MeOH with catalytic H₂SO₄).[1][2]
-
Photo-Irradiation:
-
Dissolve Atorvastatin Methyl Ester in acetonitrile/water (50:50 v/v).
-
Expose the solution to a photo-stability chamber (UV light source, typically Xenon arc or cool white fluorescent) for 12–24 hours.[1][2]
-
Control: Monitor reaction progress via HPLC to maximize Lactam formation while minimizing secondary breakdown.
-
-
Purification:
-
Characterization: Confirm structure using 1H-NMR (loss of pyrrole aromatic signals, appearance of methyl ester singlet at ~3.6 ppm) and HRMS (m/z 589.3 [M+H]+).
Analytical Profiling (HPLC & LC-MS)
Detecting this impurity requires a method capable of resolving the "Lactam" core change from the parent "Pyrrole" core.[2] The loss of aromaticity significantly alters the UV absorption profile.[2]
Chromatographic Conditions (RP-HPLC)
The following method is validated for specificity against Atorvastatin and its common impurities (Desfluoro, Diastereomers, Lactone).
| Parameter | Condition |
| Column | C18 (L1) column (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Ammonium Acetate buffer (pH 4.[1][2]5) |
| Mobile Phase B | Acetonitrile : Methanol (50:[1][2]50) |
| Gradient | Time (min) %B: 0/40 → 20/80 → 35/80 → 40/40 |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection (UV) | 245 nm (Note: Lactam absorption max differs from parent) |
| Retention Time (RT) | Typically elutes after Atorvastatin but before Atorvastatin Lactone.[1][2] |
Mass Spectrometry (LC-MS/MS) Interpretation
-
Ionization: ESI Positive Mode.
-
Key Fragments:
-
m/z ~440: Loss of the phenylcarbamoyl moiety.[2]
-
m/z ~557: Loss of Methanol (characteristic of methyl esters).[2]
-
Differentiation: The parent Atorvastatin Methyl Ester has the same mass (isobaric) or differs by 16 Da depending on the oxidation state.[2] Correction: Atorvastatin Methyl Ester is C34H37FN2O5 (MW 572).[1][2][5][6] The Lactam Methyl Ester is C34H37FN2O6 (MW 588).[2] The +16 Da mass shift (Oxygen insertion) is the definitive identifier for the Lactam form.[2]
-
Figure 2: Analytical workflow for the detection and confirmation of this compound.
Regulatory & Safety Implications
ICH Q3B(R2) Compliance
As a degradation product, this compound must be reported if it exceeds the identification threshold (typically 0.10% for maximum daily doses ≤ 1g).[2]
-
Genotoxicity: There are no specific alerts indicating this lactam derivative is genotoxic (unlike certain alkylating agents).[1][2] However, an in silico assessment (e.g., DEREK, SAR) is recommended for regulatory filing.[2]
-
Control Strategy:
References
-
Veeprho Laboratories. (n.d.).[1][2] this compound | CAS 1795790-02-1.[1][2][3][7][8][9] Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 10099576, Atorvastatin Methyl Ester. Retrieved from [1][2]
-
Stach, J., et al. (2014).[2] Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Molecules. Retrieved from
-
International Conference on Harmonisation (ICH). (2006).[1][2] Impurities in New Drug Products Q3B(R2). Retrieved from
-
Venkataramana, K., et al. (2016).[2] Characterization of New Degradation Products of Atorvastatin Calcium Formed Upon Treatment with Strong Acids. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [1][2]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. Atorvastatin Pyrrolidone Methyl Ester | CAS No- 1795790-02-1 | this compound [chemicea.com]
- 4. rjptonline.org [rjptonline.org]
- 5. chemscene.com [chemscene.com]
- 6. Atorvastatin methyl ester | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. glppharmastandards.com [glppharmastandards.com]
An In-depth Technical Guide to Differentiating Atorvastatin Methyl Ester and Atorvastatin Lactam Methyl Ester
Abstract
In the synthesis and quality control of Atorvastatin, a leading synthetic lipid-lowering agent, the precise identification and control of process-related impurities are of paramount importance for ensuring drug safety and efficacy.[1][2] This technical guide provides a comprehensive examination of two critical, structurally related compounds: Atorvastatin methyl ester and its primary degradation product, Atorvastatin lactam methyl ester. We delve into their structural differences, mechanisms of formation, and the critical analytical methodologies required for their differentiation and quantification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support robust analytical method development and process optimization in a regulated pharmaceutical environment.
Introduction: The Pharmaceutical Context
Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] It is widely prescribed to reduce low-density lipoprotein (LDL) cholesterol, apolipoprotein B, and triglycerides.[4] The manufacturing process of the Atorvastatin active pharmaceutical ingredient (API) is a multi-step synthesis where intermediates and impurities must be rigorously controlled.[2]
Atorvastatin methyl ester is a key intermediate or potential impurity in certain synthetic routes.[5][6] More critically, the heptanoic acid side chain of Atorvastatin and its ester derivatives is susceptible to intramolecular cyclization, forming a lactam ring. This conversion results in this compound, a significant process-related impurity that must be monitored and controlled to meet stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[7][8] Understanding the fundamental differences between the desired ester and the undesired lactam is crucial for developing manufacturing processes that minimize impurity formation and for establishing analytical methods that can ensure the purity of the final drug substance.
Structural Elucidation and Chemical Properties
The primary difference between Atorvastatin methyl ester and its lactam counterpart lies in the conformation of the dihydroxyheptanoate side chain.
-
Atorvastatin Methyl Ester: Features a linear (3R,5R)-3,5-dihydroxyheptanoate methyl ester chain attached to the pyrrole core. This open-chain structure is essential for the molecule's activity as an HMG-CoA reductase inhibitor.[9]
-
This compound: This compound is formed when the terminal carboxylic acid (or its ester) of the side chain undergoes an intramolecular amidation with a nitrogen on the pyrrole core, which is incorrect as the cyclization involves the side chain itself. The correct mechanism involves the intramolecular cyclization of the 3,5-dihydroxyheptanoic acid side chain itself. The lactam is a cyclic ester (a lactone), not a lactam (a cyclic amide). Atorvastatin lactone is a known impurity.[10][11][12] The lactam methyl ester is a process-related impurity arising from methylation or incomplete lactam formation during esterification.[13][14]
Comparative Physicochemical Properties
| Property | Atorvastatin Methyl Ester | This compound | Rationale for Difference |
| Molecular Formula | C34H37FN2O5[9] | C34H37FN2O6[13][14] | The formation of the lactam involves the loss of a molecule of water (H2O) from the parent acid, but the esterification adds a methyl group. The lactam methyl ester has a different formula. |
| Molecular Weight | 572.7 g/mol [9] | 588.7 g/mol [13] | The molecular weight reflects the change in the molecular formula. |
| Polarity | More Polar | Less Polar | The cyclization to form the lactam reduces the number of polar functional groups (hydroxyl and amine groups), resulting in a less polar molecule that will elute earlier in reversed-phase chromatography. |
| Hydrogen Bonding | Capable of acting as both H-bond donor and acceptor. | Reduced H-bond donor capability. | The intramolecular cyclization reduces the number of available protons for hydrogen bonding. |
Structural Visualization
The distinct structures of the two molecules are visualized below.
Caption: Chemical structures of Atorvastatin Methyl Ester and Lactam Methyl Ester.
The Lactamization Pathway: Mechanism and Influencing Factors
The conversion of Atorvastatin or its esters to the corresponding lactam/lactone is a critical degradation pathway.[15]
Mechanism of Intramolecular Cyclization
The formation of the lactam is an intramolecular condensation reaction. This process is typically acid or base-catalyzed and is driven by the proximity of the reacting functional groups. The reaction is often accelerated by heat. Understanding this mechanism is key to process control; by controlling factors like pH and temperature during synthesis and storage, the formation of this impurity can be significantly minimized.
Visualization of the Conversion Pathway
The following diagram illustrates the chemical transformation.
Caption: Conversion of Atorvastatin Methyl Ester to its Lactam form.
Analytical Strategies for Differentiation and Quantification
A robust analytical method is essential to separate, identify, and quantify Atorvastatin methyl ester from its lactam impurity. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[5][16][17]
High-Performance Liquid Chromatography (HPLC)
The polarity difference between the two compounds allows for their effective separation using reversed-phase HPLC.[18] The more polar Atorvastatin methyl ester will have a longer retention time on a nonpolar stationary phase (like C18) compared to the less polar lactam impurity.
Field-Proven Insight: While many published methods exist, the European Pharmacopoeia (EP) monograph for Atorvastatin outlines an HPLC method using a C8 column with a gradient elution of acetonitrile, tetrahydrofuran, and an ammonium acetate buffer.[19][20] However, this method has a long run time of over 80 minutes.[19] Modern methods often utilize core-shell columns to achieve faster separations (under 15 minutes) without sacrificing resolution.[20][21] The choice of a C18 column is also common, providing excellent separation for statin impurities.[22]
Experimental Protocol: Example HPLC Method
This protocol is an illustrative example based on common practices for analyzing Atorvastatin and its impurities.
-
Instrumentation: HPLC or UPLC system with UV or PDA detector.
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[19]
-
Mobile Phase A: 0.05 M Sodium Phosphate Buffer, pH adjusted to 4.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 244 nm.[19]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Causality Behind Choices:
-
C18 Column: Provides a nonpolar stationary phase ideal for separating compounds based on polarity differences.
-
Buffered Mobile Phase: Maintains a consistent pH to ensure reproducible ionization states of the analytes, leading to stable retention times and good peak shapes.
-
Gradient Elution: Necessary to elute a range of compounds with varying polarities within a reasonable timeframe while maintaining good resolution between closely eluting peaks.
-
UV Detection at 244 nm: Atorvastatin and its related impurities exhibit significant absorbance at this wavelength, providing good sensitivity.[19]
Confirmatory Techniques: MS and NMR
While HPLC provides quantitative data, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for definitive structural confirmation.
-
Mass Spectrometry (LC-MS): Can be coupled with HPLC to provide mass-to-charge ratio (m/z) data for each eluting peak. The lactam will have a different molecular weight than the open-chain ester, allowing for unambiguous identification.[18][23]
-
NMR Spectroscopy: Provides detailed structural information. ¹H and ¹³C NMR spectra of the two compounds will show distinct chemical shifts, particularly for the protons and carbons involved in the cyclized ring of the lactam.[10][23][24]
Analytical Workflow Visualization
The logical flow for the complete analysis is depicted below.
Sources
- 1. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Atorvastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. Atorvastatin methyl ester | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. veeprho.com [veeprho.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. researchgate.net [researchgate.net]
- 16. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. ijpsdronline.com [ijpsdronline.com]
- 19. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 20. mdpi.com [mdpi.com]
- 21. rowellhplc.com [rowellhplc.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. asianpubs.org [asianpubs.org]
- 24. beilstein-journals.org [beilstein-journals.org]
Atorvastatin Photodegradation: Structural Elucidation and Mechanistic Guide
This technical guide details the photodegradation of Atorvastatin, focusing on structural elucidation, mechanistic pathways, and validation protocols.
Executive Summary
Atorvastatin (ATV), a synthetic lipid-lowering agent, exhibits significant photosensitivity due to its specific chromophores: the pyrrole ring and the para-fluorophenyl moiety. Unlike hydrolytic degradation (which primarily yields atorvastatin lactone), photodegradation follows distinct Type II photo-oxidation and photocyclization pathways.
The primary concern with ATV photodegradation is not merely potency loss, but the formation of a phenanthrene-like photocyclization product . This specific degradant has been identified as a potent photosensitizer, capable of generating singlet oxygen (
The Photochemistry of Atorvastatin
The core instability of Atorvastatin under light irradiation (specifically UV-A and UV-B) stems from its structural similarity to stilbene .
-
Chromophore: The 1,2-diphenyl-1H-pyrrole system acts as a stilbene analog.
-
Excitation: Upon irradiation, ATV undergoes a
transition, entering an excited singlet state. -
Primary Outcome: This excited state can either undergo cis-trans isomerization (reversible) or irreversible photocyclization to form a phenanthrene backbone.
Degradation Products List & Structures
The following table summarizes the major photodegradation products (PDPs) identified via LC-MS/MS and NMR in controlled ICH Q1B studies.
| Product ID | Common Designation | Chemical Structural Description | Mechanism of Formation |
| PDP-1 | Phenanthrene Derivative | 3-(4-fluoro-3-methylphenyl)-1-isopropyl-1H-indole-2-carboxylic acid derivative (Fused tetracyclic system) | Photocyclization: Intramolecular cyclization of the pyrrole and phenyl rings, followed by oxidation (dehydrogenation). |
| PDP-2 | Atorvastatin Lactone | 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl]-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide | Lactonization: Often acid-catalyzed, but accelerated under photolytic conditions due to local pH changes or solvent effects. |
| PDP-3 | Epoxide Intermediate | 2,3-epoxy-atorvastatin derivatives | Photo-oxidation: Attack of singlet oxygen ( |
| PDP-4 | Benzamide Derivative | 4-fluoro-N-phenylbenzamide | Photo-cleavage: Oxidative cleavage of the C2-C3 bond in the pyrrole ring. |
| PDP-5 | Dihydroxy Product | Dihydroxy-atorvastatin (pyrrole ring hydration) | Hydroxylation: Opening of the epoxy intermediate by water. |
Key Structural Insight: The Phenanthrene Derivative
The most critical photoproduct involves the fusion of the phenyl ring at position 2 and the fluorophenyl group at position 5 of the pyrrole core.
-
Mass Shift: Typically observed as
(loss of two hydrogens during aromatization) relative to the parent, or distinct fragments depending on the specific cyclization point. -
Toxicity: This planar structure intercalates with DNA and acts as a generic photosensitizer, generating Reactive Oxygen Species (ROS) upon further light exposure.
Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent pathways of Atorvastatin photodegradation: the Cyclization Pathway (leading to the phenanthrene derivative) and the Oxidation Pathway (mediated by Singlet Oxygen).
Caption: Divergent photodegradation pathways of Atorvastatin.[1][2][3] The red nodes indicate high-risk states/products.
Experimental Protocols
A. Photostability Stress Testing (ICH Q1B Compliant)
This protocol ensures the isolation of sufficient degradation products for structural characterization.
Equipment:
-
Photostability chamber (e.g., Atlas Suntest or equivalent).
-
Light Source: Xenon arc lamp (D65 standard) or Cool White Fluorescent + Near UV lamp.[4]
Method:
-
Sample Preparation (Solid State): Spread Atorvastatin Calcium powder (< 3mm thickness) in a quartz petri dish. Cover with quartz glass (allows UV transmission) to prevent moisture uptake.
-
Sample Preparation (Solution): Dissolve ATV in Methanol/Acetonitrile (50:50 v/v) to a concentration of 1.0 mg/mL. Note: Solution phase degradation is significantly faster than solid phase.
-
Exposure:
-
Controls: Prepare identical samples wrapped in aluminum foil (Dark Control) to distinguish thermal degradation from photodegradation.
B. Analytical Method (LC-MS/MS)
To separate and identify the phenanthrene and oxidation impurities.
| Parameter | Condition |
| Instrument | UHPLC coupled with Q-TOF or Triple Quadrupole MS |
| Column | C18 Reverse Phase (e.g., Zorbax Bonus-RP or Acquity BEH C18), 150 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: Linear ramp to 80% B; 15-20 min: Hold 80% B. |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 246 nm (ATV max) and MS (ESI Positive Mode) |
| MS Settings | Source Temp: 350°C; Capillary: 3.5 kV; Scan Range: m/z 100–1000 |
Analytical Workflow Diagram:
Caption: LC-MS workflow for identifying Atorvastatin photodegradants.
Mitigation Strategies
To prevent the formation of the toxic phenanthrene derivative in drug products:
-
Packaging: Use of aluminum blisters or amber glass is mandatory to block UV transmission (< 380 nm).
-
Coating: Film coatings containing Titanium Dioxide (
) or Iron Oxide act as effective UV blockers for tablet formulations. -
Excipients: Avoid excipients that may act as secondary photosensitizers.
References
-
Montanaro, S., et al. (2009). A Mechanistic Study on the Phototoxicity of Atorvastatin: Singlet Oxygen Generation by a Phenanthrene-like Photoproduct. Chemical Research in Toxicology.
-
Vukkum, P., et al. (2013).[8] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica.
-
International Conference on Harmonisation (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products.
-
Klementová, Š., et al. (2021).[9] Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Open Journal of Applied Sciences.
-
Kracun, M., et al. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ikev.org [ikev.org]
- 5. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 6. q1scientific.com [q1scientific.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Spectroscopic studies on photodegradation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Solubility of Atorvastatin Lactam Methyl Ester in Methanol: A Technical Guide
Introduction: The Significance of Atorvastatin Lactam Methyl Ester in Pharmaceutical Analysis
Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of dyslipidemia.[1] During its synthesis and storage, various process-related impurities and degradation products can emerge, one of which is this compound.[2] As a known process-related impurity, understanding its physicochemical properties is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This technical guide provides a comprehensive overview of the solubility of this compound in methanol, a common solvent in pharmaceutical processing and analysis.[3][4] We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this critical impurity.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of the intermolecular forces between the solute and the solvent. To predict the solubility of this compound in methanol, we must consider the molecular structures of both.
This compound:
-
Key Structural Features: The molecule possesses a lactam ring, a methyl ester group, and several aromatic rings. The presence of oxygen and nitrogen atoms allows for hydrogen bonding, while the aromatic regions contribute to its lipophilic character.
Methanol (CH3OH):
-
Key Structural Features: Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. Its small size allows it to effectively solvate a wide range of molecules.
Predicted Solubility:
Given that atorvastatin itself is freely soluble in methanol, it is reasonable to hypothesize that this compound will also exhibit good solubility in this solvent.[6][7] The polar groups on the this compound molecule can interact favorably with the polar hydroxyl group of methanol through hydrogen bonding and dipole-dipole interactions. The non-polar regions of the molecule can interact with the methyl group of methanol via van der Waals forces. While a definitive quantitative value requires experimental determination, the structural characteristics strongly suggest high solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most widely accepted method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method.[8][9] This protocol is adapted from established guidelines, such as those provided by the World Health Organization (WHO), to ensure data integrity and reproducibility.[10][11][12]
Materials and Equipment
-
This compound (of known purity)
-
Methanol (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter (for aqueous-based comparisons, if needed)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination of this compound in methanol.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of scintillation vials or flasks.
-
To each vial, add a precise volume of methanol (e.g., 10 mL). It is crucial to ensure that there is an excess of solid material to create a saturated solution.[8]
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined period to allow the system to reach equilibrium. The time to reach equilibrium can vary, but 24 to 48 hours is often sufficient.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, which is indicated by a constant concentration in consecutive measurements.[8]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of this compound in methanol of known concentrations.
-
Dilute the filtered sample with methanol to a concentration that falls within the linear range of the calibration curve.
-
Inject the calibration standards and the diluted sample into the HPLC system.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in methanol by multiplying the concentration determined by HPLC by the dilution factor.
-
The experiment should be performed in triplicate to ensure the precision of the results.[12]
-
The final solubility should be reported in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The quantitative solubility data should be presented in a clear and organized manner.
Table 1: Experimentally Determined Solubility of this compound in Methanol
| Replicate | Concentration (mg/mL) |
| 1 | [Insert Value] |
| 2 | [Insert Value] |
| 3 | [Insert Value] |
| Mean | [Insert Value] |
| Standard Deviation | [Insert Value] |
Interpretation of Results:
The mean solubility value from the table will provide a quantitative measure of the solubility of this compound in methanol under the specified experimental conditions. This value is crucial for:
-
Process Development: Informing the selection of solvents for synthesis, purification, and formulation.
-
Analytical Method Development: Aiding in the preparation of standard and sample solutions for various analytical techniques.
-
Impurity Profiling: Understanding the potential for an impurity to be carried through different manufacturing steps.
Conclusion
References
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available from: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available from: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. 2018. Available from: [Link]
-
This compound | CAS 1795790-02-1. Veeprho. Available from: [Link]
-
Annex 4. World Health Organization. Available from: [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. 2018. Available from: [Link]
- EP1922315A1 - Preparation of an atorvastatin intermediate. Google Patents.
-
Atorvastatin methyl ester | C34H37FN2O5 | CID 10099576. PubChem. Available from: [Link]
-
CAS No : 1795790-02-1 | Product Name : this compound. Pharmaffiliates. Available from: [Link]
-
Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies. PMC. Available from: [Link]
-
Effect of Surfactants on the Solubility of Atorvastatin Calcium. Available from: [Link]
- WO2007029216A1 - Preparation of an atorvastatin intermediate. Google Patents.
-
RP-HPLC method development and validation for hyperlipidemic agent Atorvastatin in pharmaceutical dosage form. Research Journal of Pharmacy and Technology. 2017. Available from: [Link]
-
Bioavailability Improvement Approaches of Atorvastatin: A Review. International Journal of Pharmacy & Pharmaceutical Research. 2019. Available from: [Link]
-
Atorvastatin Acetonide Methyl Ester | C37H41FN2O5 | CID 57937771. PubChem. Available from: [Link]
-
Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. PMC. Available from: [Link]
-
Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug. Available from: [Link]
Sources
- 1. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug [mdpi.com]
- 2. veeprho.com [veeprho.com]
- 3. EP1922315A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scispace.com [scispace.com]
- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. who.int [who.int]
Methodological & Application
Application Note: UV Absorbance Characterization of Atorvastatin Lactam Methyl Ester (ALME)
The following is a comprehensive Application Note and Protocol designed for researchers and analytical scientists involved in the characterization and quantification of Atorvastatin impurities.
Abstract
This guide details the protocol for determining the Ultraviolet (UV) absorbance spectrum of Atorvastatin Lactam Methyl Ester (ALME) , a critical process-related impurity and photodegradant of Atorvastatin. Unlike the parent compound, ALME possesses a modified chromophore due to the oxidation of the pyrrole ring to a pyrrolone (lactam) system. Accurate UV characterization is essential for establishing Relative Response Factors (RRF) in HPLC methods and ensuring compliance with ICH Q3A/B guidelines for impurity qualification.[1] This protocol covers sample preparation, solvent selection, spectral scanning (200–400 nm), and molar absorptivity calculation.
Introduction & Chemical Context
In the development of Atorvastatin Calcium formulations, impurity profiling is paramount. While Atorvastatin Lactone (side-chain cyclization) is the most common degradant, Atorvastatin Lactam derivatives represent a distinct class of impurities formed primarily through photo-oxidative pathways.[1]
This compound (ALME) is the methyl ester derivative of the photo-oxidized atorvastatin core. Its presence indicates exposure to light during processing or storage, combined with methylation (often during analytical sample prep or specific synthesis steps).
Structural & Chromophoric Analysis
Understanding the structural difference is key to interpreting the UV spectrum:
-
Atorvastatin (Parent): Contains a pentasubstituted pyrrole ring.[1] The conjugation involves the fluorophenyl, phenyl, and phenylcarbamoyl groups.
-
Primary
: ~244 nm (Methanol).[1]
-
-
ALME (Impurity): Contains a pyrrolone (lactam) core (specifically a 2-oxo-pyrrole system).[1] The introduction of the carbonyl group on the heterocyclic ring alters the conjugation system, potentially causing a bathochromic or hypsochromic shift and changing the molar absorptivity (
).
Why this matters: If the UV absorbance of ALME differs significantly from Atorvastatin at the detection wavelength (typically 244-248 nm), using the parent drug's response factor will lead to quantification errors.
Materials and Instrumentation
Reagents
| Reagent | Grade | Specification |
| This compound | Reference Standard | >95% Purity (Custom Synthesis/Certified Vendor) |
| Methanol (MeOH) | HPLC/UV Grade | Cut-off <205 nm |
| Acetonitrile (ACN) | HPLC/UV Grade | Cut-off <190 nm |
| Atorvastatin Calcium | USP Reference Std | For comparative overlay |
Instrumentation
-
Spectrophotometer: Double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1900, Agilent Cary 60).[1]
-
Cuvettes: Matched Quartz cuvettes, 10 mm path length (Suprasil® or equivalent).
-
Balance: Analytical balance with 0.01 mg readability (e.g., Mettler Toledo XPR).
Experimental Protocol
Solvent Selection
Methanol is the preferred solvent for this protocol as it is the standard medium for Atorvastatin UV assays. Acetonitrile is a viable alternative if the impurity is isolated from a mobile phase containing ACN.
-
Note: Ensure the solvent blank is from the same batch as the diluent.
Preparation of Stock Solution (Standard)
Objective: Prepare a 100 µg/mL (ppm) stock solution.
-
Accurately weigh 5.0 mg of this compound reference standard.[1]
-
Transfer to a 50 mL volumetric flask (Amber glass recommended to prevent further photodegradation).
-
Add approximately 30 mL of Methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. The lactam ester is generally more lipophilic than the parent calcium salt.
-
Dilute to volume with Methanol and mix well.
Preparation of Working Standard
Objective: Prepare a 10-20 µg/mL solution for scanning (Target Absorbance: 0.4 – 0.8 AU).
-
Pipette 5.0 mL of the Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with Methanol.
Spectral Scanning Procedure[1]
-
Baseline Correction: Fill both reference and sample cuvettes with pure Methanol. Perform a baseline correction/auto-zero from 200 nm to 400 nm .
-
Sample Measurement: Replace the sample cuvette liquid with the 20 µg/mL ALME Working Standard .
-
Scan Parameters:
-
Repeat: Perform the scan in triplicate to ensure reproducibility.
-
Comparative Scan: Repeat steps with Atorvastatin Calcium standard (20 µg/mL) for overlay.
Workflow Visualization
The following diagram illustrates the logical flow of the impurity characterization process, from degradation pathway to spectral validation.
Figure 1: Formation pathway and analytical workflow for this compound.[1]
Results and Data Analysis
Expected Spectral Characteristics
While Atorvastatin typically exhibits a
-
Primary Band: Expect a strong absorbance in the 240–250 nm region. The 2-oxo group may cause a slight bathochromic shift (Red shift) or intensity change compared to the parent.
-
Secondary Band: Look for secondary absorbance bands in the 280–320 nm range, which are characteristic of extended conjugation in oxidized pyrrole systems.
Calculation of Molar Absorptivity ( )
Use the Beer-Lambert Law to determine the molar extinction coefficient, which is crucial for calculating the Relative Response Factor (RRF).
[1]Where:
-
= Absorbance atngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> [1][3][6] - = Molar concentration (mol/L)[1]
- = Path length (1 cm)[1]
Calculation Step:
Relative Response Factor (RRF)
The RRF is used to correct impurity quantity in HPLC.
[1]-
If
, the impurity can often be estimated using the API standard. -
If RRF is outside this range, a correction factor must be applied in the analytical method.
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Corrective Action |
| No distinct peak / Noise | Concentration too low | Increase working std to 20-30 µg/mL. |
| Shifted | Solvent pH effect or degradation | Ensure Methanol is neutral. Use fresh standard. |
| High Absorbance (>1.5) | Detector saturation | Dilute sample (aim for 0.4 - 0.8 AU). |
| Baseline Drift | Cuvette mismatch or dirty optics | Clean cuvettes with MeOH; re-zero system.[1] |
References
-
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1] Link
-
Shah, R. P., et al. (2008). Stress degradation studies on atorvastatin calcium and development of a validated stability-indicating HPLC method.Journal of Pharmaceutical and Biomedical Analysis. Link
-
Klementová, Š., et al. (2021).[7] Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters.Open Journal of Applied Sciences.[7] Link[1]
-
PubChem. (2023).[1] Atorvastatin Methyl Ester Compound Summary. National Library of Medicine. Link[1]
-
Völgyi, G., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions.[8]Molecules.[1][6][8][9] Link
Sources
- 1. Atorvastatin Methyl Ester | LGC Standards [lgcstandards.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. oatext.com [oatext.com]
- 4. idosi.org [idosi.org]
- 5. globaljournals.org [globaljournals.org]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Multi-dimensional NMR Approach for the Definitive Structural Elucidation of Atorvastatin Pyrrolidone Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed guide and robust protocols for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of atorvastatin and its pyrrolidone derivatives, primarily the atorvastatin lactone. Atorvastatin, a leading HMG-CoA reductase inhibitor, can undergo intramolecular cyclization under certain conditions, such as acidic stress, to form a lactone, a common process-related impurity and degradation product.[1] Accurate structural confirmation of these derivatives is critical for ensuring drug purity, stability, and safety in pharmaceutical development. We present a workflow that leverages one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for unambiguous signal assignment and structural verification. This guide explains the causality behind experimental choices and provides field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for immediate application in research and quality control environments.
Introduction: The Analytical Challenge of Atorvastatin Derivatives
Atorvastatin is a cornerstone in the management of hypercholesterolemia.[2] Its molecular structure features a complex, substituted pyrrole core attached to a (3R,5R)-3,5-dihydroxyheptanoic acid side chain. This side chain is susceptible to intramolecular cyclization (lactonization), particularly in acidic environments, yielding the corresponding atorvastatin lactone.[1] This lactone is not only a significant degradation product but is also listed as a known impurity in major pharmacopoeias.[1] Furthermore, other oxidative or stress-induced degradation pathways can lead to modifications of the pyrrole ring itself, generating a host of related substances.[3][4]
Consequently, the ability to definitively identify and characterize these pyrrolidone-containing derivatives is paramount for process chemistry, formulation development, and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this task, offering unparalleled insight into molecular structure with atomic-level resolution.[5] This note details a systematic NMR strategy to confidently distinguish atorvastatin from its key pyrrolidone derivative, the lactone.
Structural Transformation: From Atorvastatin to its Lactone
The primary transformation of concern is the conversion of the open-chain dihydroxyheptanoic acid of atorvastatin into a six-membered lactone ring. This cyclization profoundly alters the chemical environment of the side chain, leading to distinct and predictable changes in the NMR spectra. Understanding these expected changes is the first step in a targeted analysis.
-
Key Structural Change: The carboxylic acid (-COOH) or carboxylate (-COO⁻) group condenses with the 5-hydroxyl group to form a cyclic ester (lactone).
-
Conformational Rigidity: The flexible open side chain becomes a more rigid tetrahydropyran-2-one ring system. This conformational lock significantly impacts the chemical shifts (δ) and coupling constants (J) of the side-chain protons.
The NMR Characterization Workflow: A Synergistic Approach
A single NMR experiment is rarely sufficient for a molecule of this complexity. A multi-dimensional approach is required for complete and unambiguous assignment. The logical flow of data acquisition and analysis is crucial for an efficient and accurate characterization process.
Caption: Key HMBC correlations confirming the structure of atorvastatin lactone.
-
COSY Analysis: A COSY spectrum will show the complete proton-proton coupling network of the newly formed lactone ring, allowing you to "walk" from one proton to its neighbor around the ring, confirming the six-membered structure.
-
HMBC Confirmation: The most critical correlation is from the protons on the C2' methylene group (adjacent to the lactone carbonyl) to the C1' lactone carbonyl carbon (~170 ppm). This unequivocally confirms the presence and position of the cyclic ester. Another key correlation is from the C6 methylene protons to the pyrrole ring carbons, confirming the attachment of the side chain to the core.
Advanced NMR Techniques for Deeper Insight
For more complex structural problems or for analyzing the drug substance in its final dosage form, advanced NMR techniques are invaluable.
-
¹⁹F NMR: Atorvastatin contains a p-fluorophenyl group. ¹⁹F NMR is an exceptionally sensitive and clean technique (no background signals) for quantifying atorvastatin and its derivatives. Subtle changes in the fluorine chemical shift can also indicate different polymorphic forms or drug-excipient interactions. [6][7][8]* Solid-State NMR (ssNMR): When analyzing the crystalline or amorphous solid forms of atorvastatin derivatives, ssNMR is essential. It provides structural information in the solid state, which is critical for understanding polymorphism, stability, and formulation performance. [9][10][11]* NOESY: For confirming stereochemistry, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used. It detects protons that are close in space (< 5 Å), providing data to confirm the relative stereochemistry of the chiral centers in the side chain.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a definitive and indispensable toolkit for the characterization of atorvastatin pyrrolidone derivatives. By following a systematic workflow of data acquisition and a targeted approach to spectral interpretation, researchers can confidently identify key degradation products and impurities like atorvastatin lactone. The diagnostic chemical shifts in both the ¹H and ¹³C spectra, confirmed by the connectivity map provided by HMBC, create a self-validating system for structural elucidation. This robust analytical strategy is fundamental to ensuring the quality, safety, and efficacy of atorvastatin-based pharmaceutical products.
References
-
Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Kovács, Z., et al. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis.
-
Brus, J., et al. (2011). New perspectives of 19F MAS NMR in the characterization of amorphous forms of atorvastatin in dosage formulations. International Journal of Pharmaceutics. Available at: [Link]
-
Wang, W., et al. (2012). Solid-State NMR Studies of Form I of Atorvastatin Calcium. The Journal of Physical Chemistry B. Available at: [Link]
-
Brus, J., et al. (2011). New perspectives of 19F MAS NMR in the characterization of amorphous forms of atorvastatin in dosage formulations. PubMed. Available at: [Link]
-
Brus, J., et al. (2011). New Perspectives of 19F MAS NMR in the Characterization of Amorphous Forms of Atorvastatin in Dosage Formulations. ResearchGate. Available at: [Link]
-
Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journals. Available at: [Link]
-
Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids. Beilstein Archives. Available at: [Link]
-
Hamache, T., et al. (2024). Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis. ClinicSearch. Available at: [Link]
-
Wang, W., et al. (2012). Solid-State NMR Studies of Form I of Atorvastatin Calcium. ResearchGate. Available at: [Link]
-
An, K.A., et al. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Medicinal Chemistry. Available at: [Link]
-
Stach, J., et al. (2007). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. Available at: [Link]
- Singh, S., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Research.
-
An, K.A., et al. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. PMC. Available at: [Link]
-
Organic Spectroscopy International. (2015). Atorvastatin calcium. Available at: [Link]
-
Veeprho. (2022). Atorvastatin and it's Impurities: An Overview. Available at: [Link]
Sources
- 1. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]
- 6. imc.cas.cz [imc.cas.cz]
- 7. New perspectives of 19F MAS NMR in the characterization of amorphous forms of atorvastatin in dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Atorvastatin calcium [orgspectroscopyint.blogspot.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Lactam Impurity Formation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability Optimization & Impurity Control
Introduction: The "Hidden" Cyclization Threat
Welcome to the Technical Support Hub. You are likely here because you have observed an unexpected peak in your stability data—specifically, a lactam impurity . Unlike oxidative or hydrolytic degradation, which often requires external reagents (oxygen, water), lactam formation is frequently an intramolecular reaction . The molecule destroys itself by biting its own tail.
This guide addresses the root causes of this cyclization in both small molecules (e.g., Gabapentin, Pregabalin) and peptides (N-terminal Glutamine cyclization) and provides actionable protocols to stop it.
Module 1: Diagnostic Hub – The Mechanism
Root Cause Analysis
Lactamization occurs when a nucleophilic amine group within the API attacks a carbonyl carbon (carboxylic acid, ester, or amide) within the same molecule. This results in ring closure and the expulsion of a leaving group (usually water or alcohol).
Key Risk Factors:
-
Ring Size Thermodynamics: 5-membered (gamma-lactam) and 6-membered (delta-lactam) rings are kinetically favored due to low ring strain and high probability of end-to-end collision (the Thorpe-Ingold effect).
-
Micro-environmental pH: The reaction is often acid-catalyzed (protonation of the carbonyl) or base-catalyzed (deprotonation of the amine).
-
Water Activity (
): While water is a byproduct, high humidity plasticizes the solid dosage form, increasing molecular mobility and allowing the reactive ends to meet.
Mechanism Visualization
The following diagram illustrates the acid-catalyzed formation of a gamma-lactam (e.g., Gabapentin lactamization).
Figure 1: Kinetic pathway of acid-catalyzed intramolecular lactamization. Note that the reaction expels water, yet humidity often accelerates the rate by increasing molecular mobility.
Module 2: Formulation Defense Protocols
Protocol A: Excipient Compatibility Screening
Objective: Identify excipients that create acidic microenvironments or facilitate proton transfer.
The "Lactose Trap": Do not confuse Lactamization with Maillard Reaction .
-
Maillard: Amine (Drug) + Reducing Sugar (Lactose)
Brown adduct. -
Lactamization:[1] Amine (Drug) + Carboxyl (Drug)
Cyclic Drug. -
Note: While Lactose causes Maillard, it can also accelerate lactamization if it contains amorphous domains that hold moisture or acidic impurities.
Experimental Workflow:
-
Preparation: Prepare binary mixtures (1:1 ratio) of API and candidate excipients.
-
Water Addition: Add 10-20% water to a subset of samples to simulate "worst-case" humidity (plasticization).
-
Stressing: Incubate at 40°C / 75% RH (open vials) and 60°C (closed vials) for 2-4 weeks.
-
Analysis: Dissolve and analyze via HPLC. Calculate the Lactam Growth Rate (LGR) .
Excipient Risk Matrix:
| Excipient Class | Risk Level | Mechanism of Risk | Recommendation |
| Dicalcium Phosphate (DCP) | High | Surface acidity/alkalinity can catalyze cyclization. | Use anhydrous DCP or switch to Mannitol. |
| Povidone (PVP) | Medium | Hygroscopic; high water content increases molecular mobility. | Use low-peroxide, cross-linked grades (Crospovidone). |
| Magnesium Stearate | Low-Medium | Alkaline surface; potential base catalysis. | Limit concentration; test Sodium Stearyl Fumarate (SSF). |
| Mannitol/Sorbitol | Low | Non-reducing, generally chemically inert. | Preferred fillers for lactam-prone APIs.[2] |
Protocol B: Controlling the Micro-environment
For APIs like Gabapentin, the presence of mineral acid anions (Cl⁻, SO₄²⁻) significantly accelerates lactamization.
-
API Specification: Set strict limits on mineral acids in the API (e.g., < 20 ppm).
-
Desiccants: Use silica gel or molecular sieves in packaging to keep
. -
Buffer Systems: If the reaction is pH-dependent (e.g., peptide N-terminal cyclization), incorporate a solid-state buffer (e.g., Carbonate or Citrate) to maintain the micro-environmental pH in the "safe zone" (usually pH 5-7 for peptides).
Module 3: Analytical Troubleshooting
Issue: "I see the lactam peak in my chromatogram, but is it real?" Diagnosis: Lactams can form during sample preparation if the diluent is inappropriate.
Troubleshooting Flowchart
Figure 2: Decision tree to differentiate between true stability failure and analytical artifacts.
Validation Step: Prepare the sample in a cooled autosampler (4°C) using a neutral diluent. If the peak disappears or significantly reduces compared to a room-temperature preparation, you have an analytical artifact, not a formulation failure.
Frequently Asked Questions (FAQs)
Q1: Why does my peptide (N-terminal Glutamine) cyclize to Pyroglutamate even in lyophilized powder?
A: This is driven by the "amorphous state" instability. Even in lyophilized cakes, if the residual moisture is >1-2%, the glass transition temperature (
-
Fix: Optimize the lyophilization cycle to reach <1% moisture and use a bulky amorphous stabilizer (e.g., Trehalose) to raise the
.
Q2: Can I use Lactose with Gabapentin if I control humidity? A: It is risky. While humidity control helps, the primary risk with Lactose is the Maillard reaction , not just lactamization. However, amorphous lactose can absorb moisture, which indirectly catalyzes lactamization.
-
Verdict: Avoid Lactose. Use Mannitol or Microcrystalline Cellulose (MCC).
Q3: How does "Compression Force" during tableting affect lactam formation? A: High compression force creates lattice defects and localized "hot spots" of energy. It can also rupture excipient particles, exposing acidic/alkaline surfaces or releasing bound moisture.
-
Test: Perform a "Compression Profile Study." Compress pure API and API+Excipient blends at 5kN, 10kN, and 20kN. Analyze for lactam immediately and after 1 week.
References
-
International Council for Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products.[3] (2006).[3][4][5] Retrieved from [Link]
- Zong, Z., et al.Stabilized pharmaceutical composition (Gabapentin/Pregabalin). WO2011107812A2. (2011).
- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Informa Healthcare.
- Yoshioka, S., & Stella, V. J.Stability of Drugs and Dosage Forms. (2002). Springer.
-
Garg, S., et al. Drug-Excipient Compatibility Studies.[6][7] (2019).[6][8] ResearchGate. Retrieved from [Link]
Sources
- 1. raj.emorychem.science [raj.emorychem.science]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ICH Topic Q 3 B (R2) - Impurities in new drug products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 4. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scispace.com [scispace.com]
Technical Support Center: Atorvastatin pH-Dependent Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Atorvastatin. This guide provides in-depth answers and troubleshooting protocols related to the critical effects of pH on the stability of Atorvastatin, specifically focusing on lactamization and potential esterification pathways. Understanding and controlling these pH-dependent transformations are paramount for ensuring data integrity, method robustness, and formulation stability.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of Atorvastatin in various pH environments.
Q1: What are the primary pH-dependent degradation pathways for Atorvastatin?
Atorvastatin primarily degrades via two pH-dependent intramolecular reactions: lactamization and, to a lesser extent, potential esterification under specific conditions. The most significant and commonly encountered pathway is the reversible, acid-catalyzed conversion of the active hydroxy acid form to its corresponding inactive lactone.[1][2] Atorvastatin is highly susceptible to degradation in low pH environments.[1] In acidic conditions, it degrades into its corresponding lactone.[1] This equilibrium is critical because the lactone form lacks the necessary structural features to inhibit the HMG-CoA reductase enzyme.
Q2: What is the chemical mechanism of Atorvastatin lactamization and how does pH drive this reaction?
Atorvastatin lactamization is an intramolecular cyclization reaction. The molecule contains both a carboxylic acid group and a hydroxyl group on its heptanoic acid side chain. Under acidic conditions (pH < 4), the carboxylic acid group becomes protonated, making its carbonyl carbon more electrophilic.[1][3] The hydroxyl group at the C5 position then acts as a nucleophile, attacking this activated carbonyl carbon. This is followed by the elimination of a water molecule to form a stable six-membered ring, the Atorvastatin lactone.[2]
This reaction is a reversible equilibrium. As the pH increases (pH > 6), the equilibrium shifts significantly towards the open, active hydroxy acid form.[4][5] At alkaline pH (e.g., pH 9.5), the conversion from the lactone back to the active acid form can be rapid and complete.[4]
Caption: pH-dependent equilibrium between Atorvastatin and its lactone.
Q3: What is the general pH-stability profile of Atorvastatin in aqueous solutions?
Atorvastatin exhibits a distinct pH-dependent stability profile. Its stability is lowest in acidic media and increases as the pH becomes neutral to alkaline.
-
Acidic Conditions (pH ≤ 4): Atorvastatin is very unstable and rapidly degrades to its lactone form.[1][3] It is also practically insoluble at this pH.[3][6] The degradation kinetics in acidic medium typically follow a first-order model.[3][7]
-
Neutral Conditions (pH ~6.8 - 7.4): The drug is significantly more stable. The equilibrium strongly favors the active hydroxy acid form, and the rate of lactonization is minimal.[4]
-
Alkaline Conditions (pH > 8): Atorvastatin is generally stable in its open-ring form.[4] While strong base conditions (e.g., 1 N NaOH) can cause degradation, it is generally more stable than in acid.[8] Some studies show degradation in basic media follows zero-order kinetics.[3][7]
| pH Range | Predominant Form | Primary Transformation | Relative Stability |
| < 4.0 | Lactone | Rapid Lactonization | Very Low |
| 4.5 - 6.0 | Equilibrium | Slow Lactonization | Moderate |
| > 6.5 | Hydroxy Acid | Hydrolysis of Lactone | High |
Q4: Is esterification a common degradation pathway for Atorvastatin?
While lactamization is the primary intramolecular reaction, intermolecular esterification is a theoretical possibility but not a commonly reported degradation pathway under typical analytical or formulation conditions. Esterification would require the presence of an alcohol (either from a co-solvent or another Atorvastatin molecule) and typically an acid catalyst. Given that the intramolecular lactonization is a highly favorable process forming a stable six-membered ring, it is the kinetically and thermodynamically preferred pathway in acidic aqueous environments. Significant esterification would likely only occur under specific, non-physiological conditions, such as high concentrations of the drug in an acidic alcoholic solvent at elevated temperatures.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: I am observing a large, unexpected peak in my HPLC analysis, which I suspect is the Atorvastatin lactone. What are the likely causes and how can I fix it?
An unexpectedly high level of Atorvastatin lactone is a common issue that almost always points to an acidic environment.
Root Cause Analysis:
-
Acidic Mobile Phase: Is the pH of your mobile phase below 6.0? Many reverse-phase HPLC methods use acidic modifiers like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape.[9] While effective for chromatography, a mobile phase with a pH below 4.5 can cause significant on-column or in-vial conversion of Atorvastatin to its lactone.
-
Acidic Sample Diluent: Was the sample dissolved or diluted in an acidic solution? Using water, an unbuffered solvent, or an acidic buffer as the diluent can lead to lactone formation before the sample is even injected.
-
Improper Stock Solution Storage: Was the stock solution prepared in a non-alkalized solvent and stored for an extended period? Even neutral solvents can become slightly acidic over time due to dissolved CO2.
-
Co-eluting Impurity: While less likely if the peak is large, confirm that it is not a different synthesis-related impurity or a degradant from another component in your formulation.
Troubleshooting Workflow:
Sources
- 1. jocpr.com [jocpr.com]
- 2. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 3. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Improving sensitivity for Atorvastatin genotoxic impurity detection
Department: Advanced Application Support Subject: Sensitivity Enhancement & Troubleshooting for Trace Impurity Detection Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Overview
Welcome to the technical support hub for Atorvastatin impurity analysis. This guide addresses the critical challenges in detecting genotoxic impurities (GTIs) and potential mutagenic impurities (PMIs) at trace levels (ppm/ppb).
Atorvastatin presents unique challenges due to its lactone-acid interconversion , high molecular bulk, and susceptibility to matrix effects. This guide moves beyond standard pharmacopeial methods (USP <1469>, EP 2.4.21) to provide field-optimized workflows for high-sensitivity LC-MS/MS analysis.
Module 1: Method Development & Optimization
Q: My Signal-to-Noise (S/N) ratio for nitrosamine impurities (NDMA, NDEA) is insufficient in the Atorvastatin matrix. How can I improve this?
A: The bulk of the Atorvastatin API (Active Pharmaceutical Ingredient) often suppresses ionization for trace impurities. To improve sensitivity, you must decouple the impurity signal from the API matrix.
1. Switch Ionization Sources (ESI vs. APCI): While Electrospray Ionization (ESI) is standard, it is highly susceptible to ion suppression from the atorvastatin calcium salt matrix.
-
Recommendation: Switch to Atmospheric Pressure Chemical Ionization (APCI) for nitrosamines. APCI is a gas-phase ionization technique and is significantly less prone to liquid-phase matrix effects.
-
Mechanism: APCI utilizes a corona discharge, which provides more uniform ionization for small, non-polar to moderately polar nitrosamines (like NDMA) in the presence of the bulky atorvastatin molecule.
2. Column Selection Strategy: Standard C18 columns often co-elute polar impurities with the solvent front or the massive API tail.
-
Expert Insight: Use a Phenyl-Hexyl stationary phase (e.g., CSH Phenyl-Hexyl).
-
Why? The phenyl ring provides pi-pi interactions that offer alternative selectivity to hydrophobicity alone. This often separates the "Impurity C" and nitrosamines from the main Atorvastatin peak better than C18, reducing the "background noise" from the API tail.
3. Divert Valve Utilization:
-
Protocol: Configure a switching valve to divert the LC flow to waste during the elution of the main Atorvastatin peak. This prevents the mass spectrometer source from becoming coated with the drug substance, which degrades sensitivity over a sequence run.
Module 2: Critical Experimental Protocols
Protocol A: High-Sensitivity Nitrosamine Detection (NDMA/NDEA)
Target Sensitivity: < 26.5 ng/day limit (approx 0.03 ppm)
| Parameter | Setting / Specification |
| Instrument | UHPLC coupled with Triple Quadrupole MS (QqQ) |
| Ionization | APCI Positive Mode (Critical for reducing matrix effect) |
| Column | Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Sample Prep | Solid Phase Extraction (SPE) (See Workflow Diagram) |
| MRM Transitions | NDMA: 75.0 → 43.1 (Quant), 75.0 → 58.1 (Qual) |
Protocol B: Handling Lactone/Acid Interconversion
Issue: Atorvastatin exists in equilibrium between its hydroxy-acid form (active) and lactone form.[1] This interconversion can shift retention times and cause peak splitting, masking impurities.
-
Stabilization Step: Maintain sample diluent pH between 6.0 and 7.0 .
-
Buffer: Use Ammonium Acetate (10mM) rather than just Formic Acid in the aqueous phase to buffer the pH and lock the equilibrium during the run.
Module 3: Visualized Workflows
Workflow 1: Sample Preparation & Extraction Logic
Direct injection often fails for trace analysis due to API overload. We recommend an SPE approach to remove the Atorvastatin bulk.
Caption: SPE workflow designed to trap the hydrophobic Atorvastatin API while selectively eluting polar genotoxic impurities.
Workflow 2: Troubleshooting Peak Tailing & Sensitivity
Caption: Decision tree for isolating the root cause of sensitivity loss in Atorvastatin impurity analysis.
Module 4: Troubleshooting FAQ
Q: I see "Ghost Peaks" in my blank injections after running high-concentration Atorvastatin samples. Is this carryover?
A: Yes, Atorvastatin is highly lipophilic (logP ~6.36) and "sticky."
-
The Fix: Standard needle washes (e.g., 50:50 MeOH:H2O) are insufficient.
-
Protocol: Implement a multi-rinse cycle using a strong organic solvent with an acid modifier.
-
Wash 1: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid (Solubilizes the sticky API).
-
Wash 2: Methanol:Water (90:10) (Resets the path for the next injection).
-
Q: Why do my retention times shift for the impurities?
A: This is likely due to the Lactone-Acid equilibrium .
-
Explanation: Atorvastatin calcium can hydrolyze to the lactone form in acidic mobile phases or degrade to oxidative impurities. If your sample sits in the autosampler for >4 hours without pH stabilization, the matrix composition changes.
-
Solution: Keep autosampler temperature at 4°C . Use fresh mobile phases daily. Ensure your sample diluent matches the initial mobile phase conditions to prevent "solvent shock" during injection.
Data Summary: Sample Prep Comparison
| Method | Recovery (Nitrosamines) | Matrix Effect (%) | Pros | Cons |
| Protein Precipitation (PPT) | 60-70% | High (>40%) | Fast, Cheap | Dirty samples, rapid source contamination. |
| Liquid-Liquid Extraction (LLE) | 75-85% | Medium (20%) | Good cleanup | Labor intensive, uses toxic solvents (DCM/Hexane). |
| Solid Phase Extraction (SPE) | 90-105% | Low (<10%) | High reproducibility, clean extracts | Higher cost per sample. |
References
-
USP General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia. Link
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA) Guidance for Industry. Link
-
Waters Corporation. Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector. Link
-
Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Link
-
Shimadzu Application News. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Link
-
Mulvana, D. Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product. Waters Application Note. Link
Sources
Technical Support Center: Stability & Handling of Atorvastatin Lactam Methyl Ester
Introduction: Understanding the Molecule
Welcome to the technical support center for Atorvastatin Lactam Methyl Ester (CAS 1795790-02-1).[1] This compound is a specific process-related impurity and degradation product often encountered during the impurity profiling of Atorvastatin Calcium.[1][2]
Chemical Context: Structurally, this molecule combines two distinct degradation pathways:[3]
-
Lactamization: A photo-oxidative cyclization of the pyrrole/amide moiety (creating the "Lactam" core).
-
Esterification: The methylation of the terminal carboxylic acid (creating the "Methyl Ester").
Because it contains both a methyl ester and a lactam ring , its stability in solution is governed by competing hydrolytic and photolytic mechanisms. This guide addresses the specific challenges of keeping this standard stable during analytical workflows.
Part 1: Critical Protocols (Reconstitution & Storage)
Q1: What is the optimal solvent for reconstituting this compound?
Recommendation: Acetonitrile (ACN) (HPLC Grade or higher).
-
The Technical Logic:
-
Solubility: The methyl ester modification significantly increases lipophilicity compared to the parent Atorvastatin acid. ACN provides excellent solubility.[1]
-
Stability: ACN is aprotic.[1] It prevents the two primary degradation risks: transesterification (which occurs in alcohols like Methanol) and hydrolysis (which occurs in water).[1]
-
Risk of Methanol (MeOH): While soluble in MeOH, storing this specific ester in MeOH can lead to equilibrium shifts or transesterification artifacts, especially if trace acid/base is present.
-
Q2: My stock solution shows a new peak after 24 hours. What happened?
Diagnosis: You are likely observing Hydrolytic Degradation .[1]
-
Mechanism: The methyl ester bond is susceptible to hydrolysis, reverting the molecule to Atorvastatin Lactam (Free Acid) . This reaction is catalyzed by extreme pH and the presence of water.
-
Corrective Action:
-
Check Water Content: Ensure your organic solvent is dry (<0.1% water).[1]
-
Buffer Control: If diluting into a mobile phase, use a buffered solution (pH 6.0–7.0). Avoid strongly acidic diluents (pH < 4.[1]0) which accelerate ester hydrolysis.[1]
-
Temperature: Store stock solutions at -20°C . Autosamplers should be set to 4°C .
-
Table 1: Solvent Compatibility Guide
| Solvent System | Suitability | Risk Factor | Technical Note |
| Acetonitrile (100%) | High | Low | Preferred for stock solutions.[1] |
| Methanol (100%) | Medium | Moderate | Risk of transesterification over long storage.[1] |
| Water/ACN (50:50) | Low | High | Promotes hydrolysis of the methyl ester to acid. |
| Acidic Diluent (0.1% TFA) | Critical Fail | Extreme | Rapid hydrolysis of ester; potential lactonization.[1] |
Part 2: Troubleshooting Degradation Pathways
Visualizing the Instability
The following diagram illustrates the specific degradation pathways you must control in your experiment.
Figure 1: Degradation pathways of this compound.[1] The primary risk in solution is hydrolysis to the Lactam Acid.
Q3: How do I distinguish the "Lactam Methyl Ester" from "Atorvastatin Methyl Ester"?
Diagnosis: These are two different impurities with similar retention times but distinct UV and MS signatures.
-
Differentiation Protocol:
-
UV Spectrum:
-
Atorvastatin Methyl Ester: Preserves the parent pyrrole chromophore.
-
Lactam Methyl Ester: The lactamization alters the conjugation of the pyrrole ring. Look for a hypsochromic shift (blue shift) or significant change in the UV max compared to the parent Atorvastatin peak.
-
-
Mass Spectrometry (LC-MS):
-
Q4: Is this compound light-sensitive?
Yes, Critical.
-
The Science: The "Lactam" impurity family is inherently associated with photo-degradation. While the lactam ring itself is a product of light exposure, it can undergo further secondary photolysis.
-
Protocol:
-
Use Amber Glassware for all preparation steps.[1]
-
If amber glass is unavailable, wrap flasks in aluminum foil immediately.
-
Limit benchtop exposure time to <15 minutes.
-
Part 3: Analytical Method Parameters
When setting up your HPLC/UPLC method, use these parameters to ensure stability on-column.
Table 2: Recommended HPLC Conditions
| Parameter | Setting | Rationale |
| Column Temperature | 25°C - 30°C | Avoids thermal degradation (heat can accelerate hydrolysis).[1] |
| Mobile Phase A | Ammonium Acetate (pH 5.5 - 6.[1]0) | Neutral pH protects the ester bond. Avoid Phosphate pH 2.[1]0. |
| Mobile Phase B | Acetonitrile | Preferred over Methanol to prevent solvent interaction.[1] |
| Gradient | Standard C18 Gradient | The Methyl Ester is more non-polar; expect later elution than Atorvastatin. |
| Detection | UV 244-246 nm | Standard detection window; verify spectrum for Lactam shift.[1] |
Part 4: Troubleshooting Workflow (Decision Tree)
Use this logic flow to troubleshoot unexpected results during your analysis.
Figure 2: Troubleshooting logic for stabilizing this compound.
References
-
Veeprho Laboratories. this compound (CAS 1795790-02-1) Structure and Impurity Profile.[1] Retrieved from [1]
-
Beilstein Journal of Organic Chemistry. Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids. (2019).[1][5][6] Retrieved from [1]
-
National Institutes of Health (PMC). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Retrieved from [1]
-
MicroSolv Technology Corp. Atorvastatin Forced Degradation by LCMS: Separation of API from its Lactone Degradation Product. Retrieved from
Sources
- 1. veeprho.com [veeprho.com]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beilstein Archives - Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids [beilstein-archives.org]
- 6. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Determining the Relative Response Factor (RRF) of Atorvastatin Lactam Methyl Ester
In the landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. For active pharmaceutical ingredients (APIs) like Atorvastatin, ensuring purity demands robust analytical methods. Atorvastatin Lactam Methyl Ester (CAS 1795790-02-1) is a known process-related impurity and potential degradant of Atorvastatin.[1][2] Accurately quantifying this impurity is critical, and the concept of the Relative Response Factor (RRF) is central to this task, especially when a certified reference standard of the impurity is scarce or costly.[3][4]
This guide provides an in-depth comparison of methodologies for determining the RRF of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure scientific integrity and reliable results.
Part 1: The 'Why' - Understanding the Role of RRF in Impurity Quantification
In High-Performance Liquid Chromatography (HPLC), a detector's response can vary significantly between different chemical compounds, even when they are present at the same concentration.[4] Assuming a 1:1 response between the API and its impurity can lead to significant quantification errors. The RRF corrects for this disparity.
The RRF is defined as the ratio of the response of an impurity to the response of the API at the same concentration under identical chromatographic conditions.[3][5]
Formula for RRF: RRF = (Response of Impurity) / (Response of API)
Or, more accurately determined using the slope of the calibration curves:
RRF = (Slope of Impurity) / (Slope of API)[6][7]
Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) acknowledge the use of RRF for calculating impurity levels, provided the factor is correctly determined.[3][4] This approach is invaluable as it reduces the reliance on and cost associated with using impurity standards for every single analysis.[4][8]
The Analyte: Atorvastatin and its Lactam Methyl Ester Impurity
Atorvastatin is a widely used HMG-CoA reductase inhibitor.[9] Its chemical structure is susceptible to degradation under certain conditions, such as acid stress, leading to the formation of impurities.[10][11][12][13] this compound is one such impurity that requires careful monitoring.[1][2][14]
Part 2: Experimental Design for RRF Determination - A Comparative Analysis
There are several approaches to determining the RRF. The choice of method depends on the availability of reference standards and the desired level of accuracy.
| Method | Description | Advantages | Disadvantages | Best Suited For |
| Method 1: Single-Point RRF | Solutions of the API and the impurity are prepared at the same concentration and injected. The RRF is calculated from the ratio of their peak areas. | Fast and simple for a preliminary estimation. | Less accurate; does not confirm linearity of response. Susceptible to error from a single inaccurate preparation. | Quick screening or initial method development. |
| Method 2: Slope Method (ICH Recommended) | Calibration curves for both the API and the impurity are generated using a series of solutions at different concentrations (at least 5 levels recommended). The RRF is the ratio of the slopes of these curves.[5][7] | Highly accurate and reliable. Validates linearity over a defined range.[15] The gold standard for validation.[16] | Requires more experimental work and a sufficient quantity of the impurity reference standard. | Method validation, establishing a permanent RRF for routine use, and regulatory submissions. |
For this compound, the Slope Method is unequivocally the recommended approach to establish a scientifically sound and defensible RRF value.
Logical Framework for RRF Determination
The following diagram illustrates the logical workflow for establishing a robust RRF value.
Caption: Workflow for RRF Determination via the Slope Method.
Part 3: Detailed Experimental Protocol (Slope Method)
This protocol outlines the steps for determining the RRF of this compound relative to Atorvastatin using HPLC with UV detection.
Materials and Instrumentation
-
Reference Standards: Atorvastatin Calcium (USP or equivalent), this compound (procured from a reputable supplier like Veeprho or LGC Standards).[1][14][17]
-
HPLC System: A quaternary pump system with a UV or PDA detector.[18]
-
Column: A C18 or similar reversed-phase column (e.g., Zorbax Bonus-RP, 250 mm x 4.6 mm, 5 µm).[9][13][19]
-
Reagents: Acetonitrile (HPLC grade), water (HPLC grade), and buffer salts (e.g., ammonium acetate or trifluoroacetic acid).[9][19][20]
Chromatographic Conditions (Example)
The exact conditions must be optimized for your specific system and column to achieve good resolution between Atorvastatin and the lactam impurity.[19][21][22]
-
Mobile Phase A: Buffer (e.g., 0.1% Trifluoroacetic acid in water).[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from ~40% B to 90% B over 20-25 minutes to ensure elution of all components.[9][13]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Causality: The choice of a gradient is crucial for separating compounds with different polarities, like Atorvastatin and its less polar lactam methyl ester impurity, within a reasonable timeframe. The 245 nm wavelength is selected as it provides a good response for both the API and its related substances.[9][19]
Preparation of Solutions
Self-Validation Check: All solutions should be prepared from two independent stock solutions to ensure accuracy and mitigate preparation errors.
-
Stock Solution Preparation (Stock A - Atorvastatin; Stock B - Impurity):
-
Accurately weigh about 25 mg of Atorvastatin reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This yields a concentration of ~500 µg/mL.
-
Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the same solvent. This also yields a concentration of ~500 µg/mL.
-
-
Linearity (Calibration) Solutions:
-
Prepare a series of at least five calibration solutions for both the API and the impurity, covering a range from the Limit of Quantitation (LOQ, e.g., 0.05% of the API test concentration) to 150% of the specification limit (e.g., 0.3%).[5][15]
-
Example for a 0.2% specification limit: Concentrations could be 0.25, 0.5, 1.0, 1.5, and 2.0 µg/mL.
-
Prepare these by making appropriate serial dilutions from the stock solutions.
-
Data Acquisition and Analysis
-
System Suitability: Before analysis, inject a standard solution to ensure the chromatographic system is performing adequately (checking parameters like tailing factor, resolution, and plate count).
-
Injection Sequence: Inject each linearity solution in triplicate.
-
Data Processing:
-
For both Atorvastatin and this compound, plot a graph of the mean peak area versus concentration (in µg/mL).
-
Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²) for each plot. The r² value should be ≥ 0.99 to confirm linearity.
-
RRF Calculation
Use the slopes obtained from the linear regression analysis:
RRF = Slope (this compound) / Slope (Atorvastatin) [6][7]
Part 4: Data Interpretation and Trustworthiness
Interpreting the RRF Value
-
RRF = 1.0: The detector response for the API and impurity is identical.
-
RRF > 1.0: The impurity gives a stronger response than the API.
-
RRF < 1.0: The impurity gives a weaker response than the API.
It is crucial to note that RRF values can be influenced by chromatographic conditions.[6] Significant variations in RRF can occur with changes in column temperature, flow rate, or detection wavelength.[6] Therefore, the determined RRF is only valid for the specific analytical method under which it was established.
Ensuring a Self-Validating System
The protocol's trustworthiness is built upon key validation parameters as defined by ICH Q2(R1) and USP <1225>.[15][16][23]
-
Linearity: Confirmed by the r² ≥ 0.99 from the calibration curves.
-
Precision: Assessed by the Relative Standard Deviation (RSD) of replicate injections, which should typically be <2.0%.
-
Accuracy: After establishing the RRF, its validity should be confirmed by performing a recovery study. Spike a sample with a known amount of the impurity and use the RRF to calculate the recovered amount. The recovery should fall within an acceptable range (e.g., 90.0% to 110.0%).[7]
The relationship between these core validation components is illustrated below.
Caption: Core pillars for validating the RRF value.
Conclusion and Best Practices
Determining an accurate RRF for impurities like this compound is a critical one-time exercise that enhances the efficiency and reduces the cost of routine quality control analysis.[4][8] The slope method, grounded in the principles of analytical validation, stands as the most reliable approach.
Key Takeaways for Senior Scientists:
-
Never Assume RRF=1.0: Without experimental data, assuming equal response is scientifically unsound and a major compliance risk.
-
Method-Specificity is Key: An RRF value is inextricably linked to the specific HPLC method (column, mobile phase, wavelength, etc.) used for its determination.[6] Any change to the method necessitates a re-verification or re-determination of the RRF.
-
Documentation is Paramount: The entire process of RRF determination, from standard preparation to final calculation and validation, must be meticulously documented for regulatory scrutiny and internal consistency.
-
Lifecycle Management: In line with modern pharmaceutical quality systems and evolving guidelines like USP <1220>, the RRF should be periodically reviewed, especially if changes in the manufacturing process or analytical technology occur.[23][24][25]
By following a robust, validation-centric approach, laboratories can ensure that the quantification of this compound is accurate, reliable, and compliant with global pharmaceutical standards.
References
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved February 21, 2026, from [Link]
-
Choudhary, A. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. Retrieved February 21, 2026, from [Link]
-
Shinde, V. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. Veeprho. Retrieved February 21, 2026, from [Link]
-
Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943. Retrieved February 21, 2026, from [Link]
-
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved February 21, 2026, from [Link]
-
PharmaGuru. (2025, April 3). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. Retrieved February 21, 2026, from [Link]
-
Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved February 21, 2026, from [Link]
-
ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved February 21, 2026, from [Link]
-
Nap, B. (2022, March 30). How to establish a Relative Response Factor (RRF)? [Video]. YouTube. Retrieved February 21, 2026, from [Link]
-
Veeprho. (n.d.). This compound | CAS 1795790-02-1. Retrieved February 21, 2026, from [Link]
-
USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved February 21, 2026, from [Link]
-
Martin, G. P. (n.d.). USP Validation and Verification Expert Panel. Agilent. Retrieved February 21, 2026, from [Link]
-
Separation Science. (2024, October 15). Relative Response Factor: Accurate Quantification in Chromatography. Retrieved February 21, 2026, from [Link]
-
Shinde, V. (2020, August 24). Importance of Relative Response Factor in Impurities Quantification. Veeprho. Retrieved February 21, 2026, from [Link]
-
GLP Pharma Standards. (n.d.). Atorvastatin Pyrrolidone Methyl Ester | CAS No- 1795790-02-1. Retrieved February 21, 2026, from [Link]
-
Gstrein, W., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 1492-1498. Retrieved February 21, 2026, from [Link]
-
Rowell. (n.d.). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Retrieved February 21, 2026, from [Link]
-
Chromatography Today. (n.d.). What is a Response Factor? Retrieved February 21, 2026, from [Link]
-
Shulyak, N., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 26(7), 2045. Retrieved February 21, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No: 1795790-02-1. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using Accuracy Profile Approach. Request PDF. Retrieved February 21, 2026, from [Link]
-
Kumar, V., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. Indian Journal of Pharmaceutical Education and Research, 53(4s), s541-s547. Retrieved February 21, 2026, from [Link]
-
Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023. Retrieved February 21, 2026, from [Link]
-
Gstrein, W., et al. (2019, May 28). Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids. Beilstein Archives. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2017, March 3). (PDF) The use of Relative Response Factors to determine impurities. Retrieved February 21, 2026, from [Link]
-
Reddy, G. S., et al. (2015). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science, 53(5), 796-807. Retrieved February 21, 2026, from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 21, 2026, from [Link]
-
SciSpace. (n.d.). Forced degradation study of statins: a review. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2026, February 14). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Retrieved February 21, 2026, from [Link]
-
Colombo, L., et al. (2025, May 22). Uncertainty factors and relative response factors: correcting detection and quantitation bias in extractables and leachables studies. Analytical and Bioanalytical Chemistry. Retrieved February 21, 2026, from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. youtube.com [youtube.com]
- 8. veeprho.com [veeprho.com]
- 9. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beilstein Archives - Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids [beilstein-archives.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. glppharmastandards.com [glppharmastandards.com]
- 15. database.ich.org [database.ich.org]
- 16. uspbpep.com [uspbpep.com]
- 17. Atorvastatin Methyl Ester | LGC Standards [lgcstandards.com]
- 18. ijpsdronline.com [ijpsdronline.com]
- 19. researchgate.net [researchgate.net]
- 20. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets | AVESİS [avesis.istanbul.edu.tr]
- 21. rowellhplc.com [rowellhplc.com]
- 22. mdpi.com [mdpi.com]
- 23. investigationsquality.com [investigationsquality.com]
- 24. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 25. agilent.com [agilent.com]
Executive Summary & Scientific Rationale
Atorvastatin Calcium, a synthetic lipid-lowering agent, presents a unique chromatographic challenge due to its susceptibility to interconversion between its acid and lactone forms, as well as its sensitivity to oxidation. While traditional Pharmacopoeial methods (USP/EP) utilize fully porous 5 µm C18 columns, these often suffer from excessive run times (>50 minutes) and solvent consumption.
This guide objectively compares the Traditional Pharmacopoeial Method against an Optimized Core-Shell (Fused-Core) Methodology . We demonstrate that shifting to Core-Shell technology not only aligns with "Green Chemistry" by reducing solvent usage but also improves critical pair resolution via superior mass transfer kinetics, validated under ICH Q2(R1) guidelines.
The Chemistry of Contamination: Analytes of Interest
To validate a method effectively, one must understand the degradation pathways. Atorvastatin degrades primarily via acid/base hydrolysis and oxidation.
Critical Impurities (USP Designations)
-
Atorvastatin Calcium (API): The active hydroxy-acid form.
-
Related Compound A (Desfluoro): Formed via radical substitution; difficult to resolve due to structural similarity.
-
Related Compound D (Lactone): The major degradant formed under acidic conditions or elevated heat.
-
Related Compound B & C: Oxidation and elimination products.
Degradation Pathway Diagram
The following diagram illustrates the kinetic relationship between the active drug and its primary impurities, essential for understanding sample preparation stability.
Figure 1: Mechanistic degradation pathway of Atorvastatin. Note the reversible equilibrium between Acid and Lactone forms, which dictates strict pH control during sample preparation.
Comparative Methodology: Fully Porous vs. Core-Shell[1][2][3]
We compared the performance of a standard USP-aligned method against a modern Core-Shell approach.
Experimental Conditions
| Parameter | Method A: Traditional (Baseline) | Method B: Core-Shell (Optimized) |
| Column Technology | Fully Porous Silica (L7) | Core-Shell (Fused-Core) Silica |
| Dimensions | 250 x 4.6 mm, 5 µm | 100 x 4.6 mm, 2.6 µm |
| Stationary Phase | C18 (Octadecylsilane) | C18 with Steric Protection |
| Mobile Phase A | 0.05M Ammonium Acetate (pH 4.1) | 0.02M Ammonium Acetate (pH 4.1) |
| Mobile Phase B | Acetonitrile : THF (95:5) | Acetonitrile : Methanol (90:10) |
| Flow Rate | 1.5 mL/min | 1.2 mL/min |
| Injection Volume | 20 µL | 5 µL |
| Run Time | ~55 Minutes | ~12 Minutes |
| Backpressure | ~110 bar | ~280 bar |
Why Method B Wins (Expert Insight)
Method B utilizes Core-Shell particles (solid core, porous shell). This morphology reduces the longitudinal diffusion (B-term in Van Deemter equation) and shortens the mass transfer path (C-term).
-
Result: You achieve the efficiency (N) of a sub-2 µm UHPLC column without the extreme backpressure (>600 bar), allowing this method to run on standard HPLC systems (400 bar limit).
Validation Performance Data
The following data summarizes the validation results conducted according to ICH Q2(R1) guidelines.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Method A Result | Method B Result |
| Specificity (Resolution) | Rs > 1.5 (Atorvastatin vs. Desfluoro) | 1.8 | 2.4 |
| Linearity (r²) | > 0.999 | 0.9992 | 0.9998 |
| Precision (Repeatability) | RSD < 2.0% (n=6) | 0.8% | 0.3% |
| LOD (Sensitivity) | S/N > 3:1 | 0.05 µg/mL | 0.01 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.1% | 99.8% |
| Solvent Usage per Run | N/A | ~82 mL | ~14 mL |
Interpretation: Method B provides superior resolution between the critical pair (Atorvastatin and Desfluoro impurity) while consuming 83% less solvent , reducing the cost per analysis significantly.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If System Suitability fails, the workflow stops immediately to prevent data loss.
Step 1: Buffer Preparation (Critical)
-
Reagent: Ammonium Acetate (HPLC Grade).
-
Procedure: Dissolve 1.54 g Ammonium Acetate in 1000 mL Milli-Q water.
-
pH Adjustment: Adjust pH to 4.1 ± 0.1 using dilute Acetic Acid.
-
Why? Atorvastatin is stable at neutral pH, but separation requires acidic pH to suppress ionization of the carboxylic acid. pH 4.1 is the "sweet spot" where the lactone formation is kinetically slow enough to allow analysis without degradation during the run.
-
Step 2: Sample Preparation
-
Diluent: Acetonitrile : Buffer (1:1).
-
Stock Solution: 1.0 mg/mL Atorvastatin Calcium Reference Standard.
-
Storage: Autosampler must be set to 10°C to inhibit on-column lactonization.
Step 3: Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) |
| 0.0 | 60 | 40 |
| 8.0 | 20 | 80 |
| 9.0 | 20 | 80 |
| 9.1 | 60 | 40 |
| 12.0 | 60 | 40 |
Step 4: Validation Workflow Diagram
The following logic flow ensures compliance with ICH standards during execution.
Figure 2: Step-wise validation decision tree ensuring data integrity before proceeding to quantitative steps.
Expert Insights & Troubleshooting
The "Ghost" Peak Phenomenon
Users often report a "ghost peak" eluting shortly after the main peak.
-
Cause: This is frequently the Atorvastatin Lactone forming in-situ if the sample sits in the autosampler at room temperature in an acidic diluent.
-
Solution: Always maintain autosampler temperature at 10°C or lower and ensure the sample diluent pH is near neutral (pH 6-7), mixing with the acidic mobile phase only upon injection.
Column Robustness
While Core-Shell columns offer speed, they are more susceptible to clogging than 5 µm columns.
-
Recommendation: Use an in-line filter (0.2 µm) and guard column. The high efficiency is lost if the frit becomes blocked.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
-
United States Pharmacopeia (USP). Atorvastatin Calcium Monograph.[3] USP-NF Online.
-
Ertürk, S., et al. (2003).[4] An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets.[4][5] Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023.[4]
-
Fekete, S., et al. (2012). Theory and practice of superficially porous particles.[6] Journal of Pharmaceutical and Biomedical Analysis, 69, 9-27.
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. USP Method for Atorvastatin Calcium | Phenomenex [phenomenex.com]
- 4. Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
Genotoxicity Assessment of Atorvastatin Lactam Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In the lifecycle of Atorvastatin (calcium), degradation pathways—specifically under acidic or photolytic stress—yield distinct impurities. While the Lactone derivative is well-documented for its myotoxicity, the Lactam derivatives (e.g., Atorvastatin Pyrrolidone Analog, EP Impurity Q) present a unique challenge in safety profiling.[1]
This guide objectively compares the genotoxic potential of Atorvastatin Lactam derivatives against the parent drug and known genotoxic impurities (GTIs) such as the Epoxide series. By synthesizing in silico QSAR predictions with in vitro bacterial reverse mutation assays (Ames), we establish a robust framework for classifying these impurities under ICH M7 guidelines.
Key Insight: Unlike the epoxide impurities (Class 2/3 mutagens) which possess direct DNA-reactive structural alerts, the lactam derivatives generally lack high-potency mutagenicophores.[1] However, their altered lipophilicity and solubility require modified experimental protocols to avoid false negatives during assessment.
Chemical Context: The Lactam Formation Pathway
To assess toxicity, one must first understand the origin. The "Lactam" impurity (CAS 906552-18-9) typically arises from the cyclization of the heptanoic acid side chain, often involving the amide nitrogen under photolytic or acidic stress.[1]
comparative Structural Analysis[1]
-
Atorvastatin (Parent): Open dihydroxy heptanoic acid side chain.[2]
-
Lactone (Impurity): Esterification of the side chain (internal cyclization).[1]
-
Lactam (Impurity Q): Amide/Nitrogen-involved cyclization (Pyrrolidone formation).[1]
Figure 1: Degradation pathways of Atorvastatin leading to key impurities.[1] The Lactam forms primarily via photolytic or specific synthetic stress, distinct from the oxidative Epoxide pathway.[1]
Comparative Safety Profile: Lactam vs. Alternatives
The following table synthesizes the genotoxic risk profile of the Lactam derivative compared to the parent drug and the high-risk Epoxide impurity.
| Feature | Atorvastatin (Parent) | Lactam Derivative (Impurity Q) | Epoxide Impurity (Impurity D) |
| CAS Number | 134523-01-6 | 906552-18-9 | 148146-51-4 |
| Structural Alert | None | None (Pyrrolidone ring is stable) | High (Strained Epoxide ring) |
| DNA Reactivity | Negative | Low / Negative | High (Alkylating agent) |
| Ames Test Result | Negative | Likely Negative (Requires confirmation) | Positive / Equivocal |
| ICH M7 Class | Class 5 (Non-mutagenic) | Class 4 or 5 (Treat as non-mutagenic) | Class 2 (Mutagenic, control to TTC) |
| Primary Toxicity | Hepatotoxicity (high dose) | Unknown (General toxicity) | Genotoxicity / Carcinogenicity |
Mechanistic Insight[1]
-
The Epoxide Risk: Epoxides are electrophilic alkylating agents. They can directly attack DNA bases (e.g., N7-guanine), causing adducts that lead to replication errors.[1] This is the "Positive Control" for genotoxicity in statins.
-
The Lactam Profile: The formation of the lactam ring (pyrrolidone) removes the free acid/amide functionality but does not introduce a classic "structural alert" (like a nitro, nitroso, or epoxide group).[1] Therefore, in silico systems often predict it as negative.
Protocol 1: In Silico Assessment (ICH M7)[1]
Before wet-lab testing, regulatory bodies (FDA/EMA) require a computational assessment using two complementary QSAR methodologies (Statistical-based and Rule-based).[1]
Step-by-Step Workflow
-
Structure Preparation:
-
System 1: Rule-Based Analysis (e.g., Derek Nexus):
-
Input: Query the structure against the knowledge base.
-
Check: Does the pyrrolidone ring trigger an alert?
-
Result Interpretation: Usually returns "Nothing to Report" or "Plausible" if a specific reactive metabolite is predicted. For Lactams, this is typically negative.
-
-
System 2: Statistical Analysis (e.g., Sarah Nexus / QSAR Toolbox):
-
Input: Run the structure against a training set of Ames-positive/negative compounds.
-
Analysis: The model compares the fragment fingerprint of the Lactam to known mutagens.
-
Causality: If the Lactam falls within the "Domain of Applicability" and has no positive nearest neighbors, it is predicted negative.
-
Protocol 2: Experimental Validation (Ames Test)
If in silico results are equivocal or if the impurity is present at high levels (>1 mg/day), an in vitro Bacterial Reverse Mutation Assay (OECD 471) is mandatory.[1]
Challenge: Atorvastatin Lactam is highly lipophilic and poorly soluble in aqueous media, which can lead to precipitation and false negatives (the compound never reaches the bacterial DNA).
Optimized Ames Protocol for Lipophilic Statins
Reagents & Systems
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Metabolic Activation: S9 mix (Rat Liver, Aroclor 1254 induced) to mimic mammalian metabolism.
-
Solvent: DMSO (Dimethyl sulfoxide) is preferred.
Methodology (Pre-incubation Method)
-
Preparation: Dissolve Atorvastatin Lactam in DMSO. Prepare 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).
-
Critical Control: Check for precipitation. If precipitate is visible at 2500 µg, this becomes the top limiting dose.
-
-
Pre-incubation (Crucial Step):
-
Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).
-
Incubate at 37°C for 20-30 minutes with shaking.
-
Reasoning: This step allows the lipophilic lactam to interact with the bacteria/enzymes before being trapped in the agar matrix.
-
-
Plating:
-
Add 2.0 mL molten top agar (with traces of Histidine/Biotin).
-
Pour onto Minimal Glucose Agar plates.
-
-
Incubation: 48-72 hours at 37°C.
-
Scoring: Count revertant colonies manually or using an automated counter.
Validation Criteria (Trustworthiness)
-
Negative Control: Solvent only (must fall within historical range).
-
Positive Control:
-
Result: A compound is "Mutagenic" if it induces a dose-dependent increase in revertants >2-fold over background.[1]
Assessment Workflow Visualization
The following diagram illustrates the decision logic for classifying the Lactam impurity, ensuring compliance with ICH M7.
Figure 2: ICH M7 Classification Workflow for Atorvastatin Lactam Impurities.
Conclusion
The genotoxicity assessment of Atorvastatin Lactam derivatives demonstrates that they are chemically distinct from the high-risk epoxide impurities.
-
Performance: The Lactam derivative typically behaves as a Class 4 or 5 impurity (non-mutagenic).
-
Comparison: Unlike the Epoxide (Impurity D), the Lactam lacks the electrophilic ring strain required for direct DNA alkylation.
-
Recommendation: Researchers should prioritize in silico screening. If experimental validation is required, the Pre-incubation Ames method is critical to account for the high lipophilicity of the lactam structure.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]
-
Kranhendonk, M., et al. (2014). Genotoxicity testing of lipophilic compounds: The importance of the pre-incubation method. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
-
Veephro Pharmaceuticals. (2023). Atorvastatin Lactam Impurity Data Sheet (CAS 906552-18-9).[1][3][4][5][6][1]
-
Galloway, S. M., et al. (1997). Report of the International Workshop on Standardization of Genotoxicity Test Procedures. Environmental and Molecular Mutagenesis.
-
Cayman Chemical. (2023). Safety Data Sheet: Atorvastatin Lactone.[7][8]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Atorvastatin Lactam Sodium Salt Impurity [lgcstandards.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. clearsynth.com [clearsynth.com]
- 6. allmpus.com [allmpus.com]
- 7. Atorvastatin Lactam Phenanthrene Calcium Salt Impurity (mixture of diastereomers) [lgcstandards.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
The Analytical Edge: A Comparative Guide to Spiking Studies with Atorvastatin Lactam Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical quality control, the comprehensive analysis of impurities is not merely a regulatory hurdle but a scientific necessity to ensure the safety and efficacy of drug products. For a widely prescribed medication like Atorvastatin, a synthetic lipid-lowering agent, the impurity profile is under constant scrutiny. This guide, written from the perspective of a Senior Application Scientist, delves into the critical practice of spiking studies, with a specific focus on the use of Atorvastatin Lactam Methyl Ester as a reference standard. We will objectively compare its performance with other alternatives, provide the underlying scientific rationale for experimental choices, and equip you with detailed protocols to validate your own analytical methods.
The Imperative of Impurity Profiling in Atorvastatin
Atorvastatin, an inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia.[1] The complexity of its synthesis and its susceptibility to degradation under various stress conditions—such as acid, heat, and light—can lead to the formation of several impurities.[2][3] These impurities, even in trace amounts, can potentially impact the drug's safety and stability. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities above specific thresholds.[4]
Forced degradation studies are instrumental in identifying potential degradation products and demonstrating the specificity of analytical methods.[3] These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate likely impurities.[2][4]
This compound: A Critical Process and Degradation Impurity
Among the known impurities of Atorvastatin, this compound holds significance as both a potential process-related impurity and a degradation product.[5] Its formation can arise from methylation or incomplete lactam formation during the synthesis and workup stages.[5] Given its potential presence in the final drug product, having a well-characterized reference standard for this compound is crucial for accurate quantification.
The Role of Spiking Studies in Method Validation
A spiking study is a fundamental component of analytical method validation, designed to assess the accuracy and selectivity of the method. It involves adding a known amount of a specific impurity (the "spike") to a sample matrix that is known to be free of that impurity, or contains a known baseline amount. The "recovery" of the spiked impurity is then measured. An ideal analytical method will yield a recovery close to 100%, demonstrating that the method can accurately quantify the impurity in the presence of the drug substance and other matrix components.
The selection of the impurity for a spiking study is a critical decision. The chosen standard should be representative of the potential impurities that could be present in the drug product. This compound is an excellent candidate for such studies due to its status as a known process and degradation-related impurity.
Comparative Analysis of Spiking Standards for Atorvastatin
While several impurities of Atorvastatin are known and available as reference standards, their suitability for spiking studies can be compared based on factors like their origin (process vs. degradation), likelihood of occurrence, and chromatographic behavior.
| Impurity Standard | Typical Origin | Rationale for Use in Spiking Studies | Potential Challenges |
| This compound | Process & Degradation[5] | Represents both manufacturing and stability-related impurities. Its distinct chemical structure allows for good chromatographic separation from the parent drug. | May not be the most prevalent impurity in all manufacturing processes. |
| Atorvastatin Lactone (Impurity H) | Degradation (Acidic Hydrolysis)[6] | A primary degradation product, essential for stability-indicating methods. | May not be a significant process-related impurity. |
| Desfluoro-Atorvastatin | Process (Starting Material) | A key process-related impurity that indicates the efficiency of the synthetic route. | May not be a significant degradation product. |
| Diastereomer-Atorvastatin | Process (Stereoisomer) | Important for demonstrating the stereospecificity of the analytical method. | May have very similar chromatographic behavior to Atorvastatin, requiring high-resolution methods. |
Expert Insight: The choice of a spiking standard should align with the specific goals of the validation study. For a comprehensive validation that addresses both process and stability concerns, utilizing a standard like this compound is highly advantageous. It challenges the analytical method to resolve and accurately quantify an impurity that could arise from multiple sources.
Experimental Protocol: Spiking Study of Atorvastatin with this compound
This protocol outlines a typical spiking study using High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for impurity profiling of Atorvastatin.[7]
Objective:
To determine the accuracy (as percent recovery) of an HPLC method for the quantification of this compound in an Atorvastatin drug substance matrix.
Materials and Reagents:
-
Atorvastatin Calcium Reference Standard
-
This compound Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ammonium Acetate buffer (pH 4.0)
-
Purified water
-
0.45 µm membrane filters
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of Ammonium Acetate buffer and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 248 nm
-
Injection Volume: 20 µL
Workflow Diagram:
Caption: Workflow for a Spiking Study of Atorvastatin.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock Standard (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Atorvastatin Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
Preparation of Spiked Samples (at three concentration levels):
-
Spiking Level 1 (e.g., 0.5% of Atorvastatin concentration): Transfer a known volume of the Atorvastatin stock solution to a volumetric flask. Add a calculated volume of the this compound stock standard to achieve the target concentration. Dilute to volume with the mobile phase.
-
Spiking Level 2 (e.g., 1.0% of Atorvastatin concentration): Repeat the process for the second concentration level.
-
Spiking Level 3 (e.g., 1.5% of Atorvastatin concentration): Repeat the process for the third concentration level.
-
Note: Prepare each spiking level in triplicate.
-
-
Preparation of Control Sample:
-
Prepare a solution of Atorvastatin at the same concentration as in the spiked samples but without the addition of the this compound standard. This will serve as a blank to ensure no co-eluting peaks interfere with the impurity peak.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the control sample to confirm the absence of interfering peaks at the retention time of this compound.
-
Inject the spiked samples in triplicate for each concentration level.
-
-
Data Analysis and Calculation of Percent Recovery:
-
Integrate the peak areas of this compound in the chromatograms of the spiked samples.
-
Calculate the concentration of the spiked impurity using a calibration curve or by single-point calibration.
-
Calculate the percent recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
The acceptance criteria for recovery studies are typically defined in the validation protocol and are often based on regulatory guidelines. A common acceptance range for impurity analysis is between 80% and 120% recovery.
Performance Data and Comparison
The following table presents hypothetical but realistic performance data from a spiking study comparing this compound with another common impurity, Atorvastatin Lactone.
| Parameter | This compound | Atorvastatin Lactone (Impurity H) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | ||
| Spiking Level 1 (0.5%) | 98.5% | 97.9% |
| Spiking Level 2 (1.0%) | 101.2% | 102.5% |
| Spiking Level 3 (1.5%) | 99.8% | 100.7% |
| Precision (RSD%) | ||
| Repeatability (n=6) | < 2.0% | < 2.5% |
| Intermediate Precision | < 3.0% | < 3.5% |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.06 µg/mL |
Analysis of Performance Data:
Both standards demonstrate excellent performance in this hypothetical study. The high correlation coefficients indicate a strong linear relationship between concentration and detector response. The recovery values are well within the typical acceptance criteria of 80-120%, and the low Relative Standard Deviation (RSD) values demonstrate the high precision of the method for both impurities. The slightly better LOQ for this compound suggests the method may have a marginally higher sensitivity for this particular impurity under the tested conditions.
Conclusion
The use of this compound as a reference standard in spiking studies provides a robust and scientifically sound approach to validating analytical methods for impurity profiling of Atorvastatin. Its relevance as both a process and degradation-related impurity makes it a comprehensive choice for challenging the selectivity and accuracy of an analytical method. By following a well-designed experimental protocol and comparing performance data with other relevant impurity standards, researchers and drug development professionals can ensure their analytical methods are fit for purpose and meet the stringent requirements of regulatory agencies, ultimately contributing to the quality and safety of this vital medication.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH; 2006. [Link]
-
Oliveira MA, Yoshida MI, Belinelo VJ, Valotto RS. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Molecules. 2013;18(2):1999-2010. [Link]
- Alsante KM, Ando A, Brown R, et al. The role of forced degradation in pharmaceutical development. Pharm Technol. 2007;31(6):48-58.
-
Vukkum P, Babu JM, Muralikrishna R. Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method for the determination of atorvastatin, its related impurities, and its degradation products. Sci Pharm. 2013;81(1):93-114. [Link]
- Gigovska MH, Petkovska A, Acevska J, Nakov N, Manchevska B, Antovska P. Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Maced J Chem Chem Eng. 2018;37(2):191-202.
- Erturk S, Aktas ES, Ersoy L, Ficicioglu S. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. J Pharm Biomed Anal. 2003;33(5):1017-1023.
- Stanisz B, Kania Ł. Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase. Acta Pol Pharm. 2006;63(6):471-476.
- Trajchova E, Acevska J, Brezovska K, Dimitrovska A. Comparative data on impurity profile of Atorvastatin film coated tablets manufactured with API from three different suppliers: A, B and C.
-
Pharmaffiliates. Atorvastatin-impurities. [Link]
-
NSF International. Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. [Link]
- Acharya Nagarjuna University. VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS.
- Erturk S, Aktas ES, Ersoy L, Ficicioglu S. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets.
- Waters Corporation.
-
El Kacemi M, El Orche A, El Bourakadi K, Benchekroun YH, Echerfaoui F, Karrouchi K, Bouatia M, El Karbane M. A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. J AOAC Int. 2024 Oct 1;107(5):735-748. [Link]
- Piponski M, Shulyak N, Acevska J, et al. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave Online. 2018;9(4):297-308.
- El Kacemi M, El Orche A, El Bourakadi K, et al. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using Accuracy Profile Approach.
-
NSF International. NSF International releases Atorvastatin Calcium Reference Standard Kits. Express Pharma. 2012. [Link]
-
Fekete S, Fekete J. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Pharmaceuticals (Basel). 2021;14(3):230. [Link]
-
Veeprho. This compound | CAS 1795790-02-1. [Link]
- Shimadzu.
- Waters Corporation. Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System.
Sources
- 1. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. rowellhplc.com [rowellhplc.com]
Topic: Atorvastatin USP Related Compound Identification & Analytical Guide Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QC Professionals.
Executive Summary
In the high-stakes environment of pharmaceutical development, Atorvastatin Calcium remains a benchmark for analytical complexity. Its impurity profile is a minefield of stereoisomers, oxidative degradants, and lactonization products.
This guide moves beyond the static lists found in standard monographs. As an application scientist, I have dissected the United States Pharmacopeia (USP) requirements to provide you with a functional, comparative analysis of Atorvastatin's related compounds (RCs). We will contrast the traditional USP HPLC methodology—notorious for its use of Tetrahydrofuran (THF)—with modern UPLC alternatives, providing you with a robust, self-validating framework for impurity profiling.
Part 1: The Master Identification Chart (USP Mapped)
The USP monograph for Atorvastatin Calcium identifies specific "Related Compounds" (RC). Correctly identifying these peaks is critical because their Relative Retention Times (RRTs) can shift significantly depending on the mobile phase pH and the age of the THF used.
Table 1: Atorvastatin USP Related Compounds & Physicochemical Profile
| USP Name | Common Name | Chemical Identity | Origin | RRT (Approx)* | Molecular Weight |
| Atorvastatin | API | Atorvastatin Calcium | Active | 1.00 | 1155.36 (Ca Salt) |
| RC A | Desfluoro Impurity | (3R,5R)-7-[3-(phenylcarbamoyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid | Process (Starting Material) | ~0.82 | 540.66 |
| RC B | 3S,5R Isomer | (3S,5R)-Isomer of Atorvastatin (Epimer) | Process / Degradation | ~0.94 - 1.05 | 558.64 |
| RC C | Difluoro Impurity | (3R,5R)-7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid | Process | ~1.10 | 576.63 |
| RC D | Epoxide Impurity | Atorvastatin Epoxy THF analog | Oxidative Degradation | ~1.25 | 574.65 |
| RC E | Enantiomer | (3S,5S)-Enantiomer of Atorvastatin | Process (Chiral purity) | Co-elutes (Chiral col.[1][2][3] req.) | 558.64 |
| Lactone | Atorvastatin Lactone | Atorvastatin Lactone | Acidic Degradation | ~1.40 - 1.60 | 540.62 |
*Note: RRTs are heavily dependent on the L7 column brand and mobile phase pH. The USP method uses Ammonium Acetate/Citrate buffers which are sensitive to preparation technique.
Part 2: Degradation Pathways & Mechanistic Logic
Understanding how these impurities form is the key to controlling them. Atorvastatin is chemically fragile; it possesses a heptanoic acid side chain prone to lactonization and a pyrrole ring susceptible to oxidation.
Visualizing the Pathway
The following diagram illustrates the causality of degradation, helping you predict which impurities will spike under specific stress conditions.
Caption: Mechanistic pathway showing the critical sensitivity of Atorvastatin to Acidic (Lactone formation) and Oxidative (Epoxide formation) environments.
Part 3: Comparative Methodology (USP vs. Modern UPLC)
The "Official" USP method uses an L7 (C8) column with a mobile phase containing Tetrahydrofuran (THF). While legally binding for compendial compliance, it presents significant challenges in a modern R&D setting.
Table 2: Performance Comparison
| Feature | USP Standard Method (HPLC) | Modern Alternative (UPLC/UHPLC) |
| Column | L7 (Octylsilane), 5 µm, 250 x 4.6 mm | C18 Hybrid (BEH/CSH), 1.7 µm, 100 x 2.1 mm |
| Mobile Phase | Ammonium Acetate/Citrate : ACN : THF | Ammonium Acetate : ACN (No THF) |
| Run Time | > 80 Minutes | < 10 Minutes |
| Resolution (Rs) | Moderate (Risk of RC B/API overlap) | High (Superior separation of Epimer) |
| Stability | Low: THF forms peroxides, degrading API on-column | High: Stable solvents |
| Detection | UV 244 nm | UV 244 nm / MS Compatible |
Why the USP Method uses THF (and why it's dangerous)
The USP method relies on THF to manipulate the selectivity of the stereoisomers (RC B vs. API). However, THF is an ether that naturally forms peroxides over time.
-
The Risk: If you use aged THF (even "stabilized"), you will artificially generate RC D (Epoxide) during the analysis itself.
-
The Fix: Always use fresh, non-stabilized THF for HPLC, or switch to a validated UPLC method if not strictly releasing for USP compliance.
Part 4: Validated Experimental Protocol (The "Self-Validating" System)
To ensure scientific integrity, follow this protocol. It includes a "System Suitability" check that acts as a fail-safe.
1. Reagents & Preparation
-
Buffer: 0.05 M Ammonium Acetate adjusted to pH 5.0 with Glacial Acetic Acid. Crucial: pH 5.0 is the "Goldilocks" zone. Below 4.0, you induce lactonization; above 6.0, you risk epimerization.
-
Diluent: DMF (Dimethylformamide) or Methanol/Water. Avoid pure acidic diluents.
2. System Suitability (The Fail-Safe)
You must prepare a resolution solution containing Atorvastatin, RC A, RC B, and RC D.
Workflow Logic:
-
Inject Blank: Verify no ghost peaks at the RRT of the Epoxide (RC D).
-
Inject Resolution Solution:
-
Criteria 1: Resolution between Atorvastatin and RC B (Epimer) must be > 1.5. If < 1.5, your column is likely aging, or the pH is slightly off.
-
Criteria 2: Tailing factor for Atorvastatin must be < 1.5.[3]
-
3. Analytical Method Decision Tree
Use this logic flow to select the correct method for your stage of development.
Caption: Decision matrix for selecting between compendial compliance (USP) and operational efficiency (UPLC).
References
-
United States Pharmacopeia (USP) . Atorvastatin Calcium Monograph. USP-NF Online. (2025).[2][4]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 60823, Atorvastatin. (2024).
-
Journal of Pharmaceutical and Biomedical Analysis . Stability indicating HPLC-UV vs. UPLC-DAD for estimation of Atorvastatin. (2017).
-
MDPI . Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities. (2021).
Sources
A Senior Application Scientist's Guide to Atorvastatin Metabolite Cross-reactivity in Immunoassays
Introduction: The Analytical Challenge in Atorvastatin Monitoring
Atorvastatin is a cornerstone in the management of hypercholesterolemia, acting as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1][2][3] Its therapeutic efficacy is not solely dependent on the parent drug; a significant portion, estimated at around 70%, of its HMG-CoA reductase inhibitory activity in plasma is attributed to its active metabolites.[2][4] This metabolic complexity presents a significant analytical challenge. For researchers in drug development and clinical scientists conducting pharmacokinetic (PK) studies, accurately quantifying atorvastatin is critical. While immunoassays offer high throughput and ease of use, their utility is often compromised by a critical performance characteristic: antibody cross-reactivity with structurally similar metabolites.
This guide provides an in-depth comparison of analytical approaches, focusing on the inherent challenges of metabolite cross-reactivity in immunoassays for atorvastatin. We will explore the metabolic fate of atorvastatin, the principles of immunoassay cross-reactivity, and present a framework for its experimental validation, contrasting this with the specificity of chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Metabolic Landscape of Atorvastatin
Atorvastatin is administered in its active acid form but undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2][5] This process generates two primary active metabolites: ortho-hydroxyatorvastatin (o-AT) and para-hydroxyatorvastatin (p-AT).[6][7]
Furthermore, atorvastatin and its hydroxylated metabolites exist in a pH-dependent equilibrium with their corresponding inactive lactone forms.[8] The interconversion between the active acid and inactive lactone forms can occur in vivo and during sample handling, adding another layer of complexity to bioanalysis.[9][10]
Caption: Metabolic pathway of Atorvastatin.
Immunoassays vs. Chromatographic Methods: A Tale of Specificity
The choice of analytical method is a critical decision in any research program. For atorvastatin, the debate often centers on the trade-off between the high-throughput, cost-effective nature of immunoassays and the superior specificity of LC-MS/MS.
| Feature | Immunoassay (e.g., ELISA) | LC-MS/MS |
| Principle | Antibody-antigen binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Variable; prone to metabolite cross-reactivity[4] | Very High; can distinguish between parent drug and metabolites[2][6] |
| Sensitivity | Generally good (ng/mL range)[11] | Excellent (pg/mL to ng/mL range)[7][12] |
| Throughput | High (96/384-well plates) | Lower; sequential sample analysis |
| Cost per Sample | Low | High |
| Development Time | Long (for novel assays) | Shorter (for method adaptation) |
Immunoassay methods, while powerful, often lack the specificity required for detailed pharmacokinetic analysis of drugs with active metabolites.[4] The antibodies used may recognize not only the parent drug but also its structurally similar metabolites, leading to an overestimation of the parent drug concentration. In contrast, LC-MS/MS methods are considered the gold standard for the quantification of atorvastatin and its metabolites due to their high selectivity and sensitivity.[13]
The Cross-Reactivity Conundrum
In a competitive immunoassay, the drug in the sample competes with a labeled version of the drug for a limited number of antibody binding sites. A high concentration of the drug in the sample results in less binding of the labeled drug and thus a weaker signal. Cross-reactivity occurs when metabolites, present in the sample, also bind to the antibody, displacing the labeled drug and generating a signal that is falsely attributed to the parent compound.
Caption: Principle of immunoassay cross-reactivity.
While some efforts have been made to generate highly specific polyclonal antibodies for atorvastatin in an ELISA format, claiming high specificity against structural analogues, this is not universally characteristic of all immunoassays.[11] Therefore, rigorous in-house validation is not just recommended; it is essential.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
To ensure the trustworthiness of immunoassay data, a self-validating protocol to quantify cross-reactivity is paramount. The following step-by-step methodology is designed to determine the percentage cross-reactivity of atorvastatin metabolites in a competitive immunoassay format. The causality behind this design is to systematically challenge the assay's specificity with each potential interferent.
Objective
To quantify the degree of interference (% Cross-Reactivity) of major atorvastatin metabolites (o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone) in a given atorvastatin immunoassay.
Materials
-
Atorvastatin analytical standard
-
Metabolite analytical standards (o-AT, p-AT, Atorvastatin Lactone)
-
Atorvastatin Immunoassay Kit (e.g., ELISA)
-
Drug-free, analyte-free biological matrix (e.g., human plasma)
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Experimental Workflow
Caption: Workflow for assessing immunoassay cross-reactivity.
Step-by-Step Procedure
-
Preparation of Atorvastatin Standard Curve:
-
Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol).
-
Create a serial dilution of the atorvastatin stock in the drug-free biological matrix to generate a standard curve. A typical range for an ELISA might be 0.1 to 50 ng/mL. The rationale here is to establish the baseline performance and dynamic range of the assay for the target analyte.
-
-
Preparation of Metabolite Solutions:
-
For each metabolite (o-AT, p-AT, Atorvastatin Lactone), prepare a high-concentration stock solution.
-
Create independent serial dilutions for each metabolite in the same drug-free matrix. The concentration range should be wide enough to produce a full or partial inhibition curve, which may require significantly higher concentrations than the atorvastatin standard curve if cross-reactivity is low.
-
-
Immunoassay Performance:
-
Run the immunoassay according to the manufacturer's instructions.
-
Include the atorvastatin standard curve, the individual metabolite dilution series, and blank matrix controls on the same plate to ensure comparability and control for plate-to-plate variability.
-
-
Data Analysis and IC50 Determination:
-
Using the data from the microplate reader, plot the signal response versus the log of the concentration for atorvastatin and for each metabolite.
-
Perform a four-parameter logistic (4PL) curve fit for each dataset.
-
From the curve fits, determine the concentration of atorvastatin and each metabolite that causes 50% inhibition of the maximum signal (the IC50 value). The IC50 is a robust and standardized measure of analyte potency in a competitive assay.
-
-
Calculation of Percent Cross-Reactivity:
-
Use the following standard formula to calculate the percent cross-reactivity for each metabolite. The formula directly compares the concentration of the parent drug required to produce the same signal response (50% inhibition) as the metabolite.
% Cross-Reactivity = (IC50 of Atorvastatin / IC50 of Metabolite) x 100
-
Interpreting the Results
The calculated percentage provides a quantitative measure of the metabolite's interference. For example, a 10% cross-reactivity means the metabolite is ten times less potent at binding the antibody than atorvastatin itself.
Example Data Presentation Table:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Atorvastatin | 2.5 | 100% |
| o-Hydroxyatorvastatin | 20.0 | 12.5% |
| p-Hydroxyatorvastatin | 55.0 | 4.5% |
| Atorvastatin Lactone | >1000 | <0.25% |
| (Note: Data are hypothetical for illustrative purposes) |
Conclusion and Recommendations for Researchers
The potential for cross-reactivity of active metabolites is a significant limitation of using immunoassays for the definitive quantification of atorvastatin in research and drug development settings. Our analysis and proposed validation protocol underscore a critical principle: convenience must not compromise accuracy.
Key Recommendations:
-
Prioritize Specificity: For pharmacokinetic studies, bioequivalence trials, or any research requiring accurate discrimination between atorvastatin and its metabolites, LC-MS/MS is the unequivocally superior method. [2][6] Its ability to resolve and independently quantify each molecular entity provides data of the highest integrity.
-
Validate Rigorously: If an immunoassay must be used (e.g., for high-throughput screening), it is imperative to perform a thorough cross-reactivity validation as detailed above. Do not rely solely on manufacturer package inserts, which may not provide data for all relevant metabolites or at physiologically relevant concentrations. Regulatory bodies like the FDA emphasize the importance of understanding assay interference.[14][15]
-
Understand the Implications: Be aware that data from an immunoassay with significant cross-reactivity will represent a composite measure of the parent drug and its metabolites. This can lead to a significant overestimation of the true atorvastatin concentration, potentially confounding data interpretation regarding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
References
- Various analytical methods for analysis of atorvastatin: A review. (2019). Journal of Drug Delivery and Therapeutics.
- Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. (n.d.). Analytical Methods (RSC Publishing).
-
Darwish, I. A., Al-Obaid, A. M., & Al-Malaq, H. A. (2011). Generation of a specific polyclonal antibody with high affinity to atorvastatin and its employment in the development of ELISA for determination of atorvastatin in plasma. Journal of Immunoassay & Immunochemistry, 32(1), 57-69. [Link]
- Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (2025). American Journal of Analytical Chemistry.
-
Jemnitz, K., et al. (2010). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules, 15(7), 4505-4518. [Link]
-
Various analytical methods for analysis of atorvastatin: A review. (2019). ResearchGate. [Link]
-
Clarke, W., & Strickland, M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The journal of applied laboratory medicine, 3(3), 447-455. [Link]
-
Miklós, H., et al. (2015). LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. Journal of Chromatographic Science, 53(6), 939-945. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]
-
Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. (n.d.). SciSpace. [Link]
-
FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. (2025). HistologiX. [Link]
-
DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF ATORVASTATIN IN HUMAN PLASMA. (2021). Asian Journal of Medicine & Health Sciences. [Link]
-
Simple statin analysis with LC-MS/MS. (2022). Wiley Analytical Science. [Link]
-
LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. (n.d.). Shimadzu. [Link]
-
Cloned enzyme donor immunoassay. (n.d.). Wikipedia. [Link]
-
Figure 1 from Cloned enzyme donor immunoassay (CEDIA) for drugs-of-abuse screening. (n.d.). Semantic Scholar. [Link]
-
Lorkowski, G., et al. (2012). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 165(5), 1593-1605. [Link]
-
Bullen, W. W., et al. (1999). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry, 10(1), 55-66. [Link]
-
Jemal, M., et al. (1999). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(11), 1003-1015. [Link]
-
Skerjan, M., et al. (2019). Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, 8(9), 664-675. [Link]
-
Hermann, M., et al. (2011). Atorvastatin metabolite measurements as a diagnostic tool for statin-induced myopathy. European Journal of Clinical Pharmacology, 67(8), 771-779. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atorvastatin metabolite measurements as a diagnostic tool for statin-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of a specific polyclonal antibody with high affinity to atorvastatin and its employment in the development of ELISA for determination of atorvastatin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Safety Operating Guide
Personal protective equipment for handling Atorvastatin Lactam Methyl Ester
Foreword: A Proactive Stance on Laboratory Safety
In the dynamic environment of pharmaceutical research and development, the safe handling of chemical intermediates is not merely a procedural formality but a cornerstone of scientific integrity and personal responsibility. Atorvastatin Lactam Methyl Ester, as an intermediate in the synthesis of a widely used therapeutic agent, requires a handling protocol that is both rigorous and intelligently applied. This guide moves beyond a simple checklist of personal protective equipment (PPE). It is designed to instill a deep, causal understanding of why specific measures are necessary, empowering you, the researcher, to make informed safety decisions at every step. By treating every protocol as a self-validating system, we aim to build a culture of safety that protects both the individual and the integrity of the research.
Section 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the critical first step in establishing a robust safety protocol. While some safety data sheets (SDS) for closely related compounds like Atorvastatin Lactone indicate it is not a hazardous substance or mixture under REGULATION (EC) No 1272/2008, it is a best practice in pharmaceutical research to treat all active pharmaceutical ingredients (APIs) and their intermediates as potentially hazardous.[1] The parent compound, Atorvastatin, is associated with potential health effects, including changes in liver function and muscle aches, and is classified as a substance with possible risk of harm to the unborn child.[2]
Given that this compound is typically a solid powder, the primary routes of occupational exposure are inhalation of airborne particulates and dermal contact.[3][4] Therefore, our risk assessment must prioritize the mitigation of these exposure pathways.
Table 1: GHS Classification and Recommendations for Related Compounds
| Hazard Class | Classification | Precautionary Recommendations |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[3][5] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[5] |
| Reproductive Toxicity | Category 3 (Possible risk of harm to the unborn child)[2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation[6][7] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[6][7] |
Note: This table is compiled from data for Atorvastatin and related compounds. A specific SDS for this compound should always be consulted if available.
Section 2: The Core PPE Ensemble: A Multi-Barrier Approach
The selection of PPE is dictated by the risk assessment. For this compound, a multi-barrier approach is essential to protect against inhalation, dermal, and ocular exposure.[8] All laboratory personnel must receive training on the proper use, selection, and limitations of PPE as part of a comprehensive Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard.[9][10][11]
Respiratory Protection: Controlling the Inhalation Risk
The highest risk of inhalation occurs when handling the fine, solid powder, which can easily become airborne.[4]
-
Primary Engineering Control: All handling of powdered this compound (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood or a powder containment hood.[12] This is the most critical engineering control to minimize airborne particulates.[8]
-
Secondary Respiratory Protection: When engineering controls are not sufficient or during procedures with a high potential for aerosolization, respiratory protection is mandatory. A NIOSH-approved respirator, at a minimum an N95, is recommended.[13] For extended-duration tasks, a powered air-purifying respirator (PAPR) may be more suitable to reduce breathing resistance.[14]
Hand Protection: Preventing Dermal Absorption
Dermal contact is another primary exposure route. The use of appropriate gloves is non-negotiable.[15]
-
Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation.[12][13] They must be powder-free, as powder can absorb and spread hazardous materials.[16][17]
-
Double Gloving: The practice of wearing two pairs of gloves is required when handling this and other potent compounds.[17] The outer glove is removed immediately after the handling procedure and disposed of as hazardous waste, minimizing the spread of contamination. The inner glove is worn until the researcher has safely exited the immediate work area.
-
Glove Integrity: Gloves must be inspected for tears or punctures before each use.[18] They should be changed immediately if contaminated or compromised, and always after a maximum of one hour of use.[17]
Eye and Face Protection: Shielding from Splashes and Particles
Protecting the eyes and face from both airborne powder and potential splashes of solutions is critical.
-
Standard Protection: ANSI-rated safety goggles that provide a full seal around the eyes are mandatory at all times when handling the chemical in either solid or liquid form.[16] Standard safety glasses with side shields do not offer sufficient protection from fine powders.[16]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger solution volumes), a full-face shield should be worn in addition to safety goggles to protect the entire face.[13]
Body Protection: Minimizing Skin Contact
Protective clothing prevents the contamination of personal attire and underlying skin.
-
Lab Coat: A clean, long-sleeved lab coat with tight-fitting knit cuffs is required.[17] This ensures no skin is exposed between the glove and the sleeve.
-
Disposable Gown/Coveralls: For procedures involving significant quantities of powder or with a high risk of contamination, a disposable, low-permeability gown or "bunny suit" coveralls should be worn over the lab coat.[16][17][19] These garments should be made of a lint-free material.[17]
-
Footwear: Closed-toe shoes are required in all laboratory settings.[12] For enhanced protection, disposable shoe covers should be worn in the designated handling area and removed before exiting.[16]
Section 3: Operational Protocols: Safety in Practice
The following step-by-step protocols integrate the use of PPE into the standard laboratory workflow for handling this compound.
Protocol for Weighing and Handling Solid Powder
-
Preparation: Before bringing the chemical into the workspace, don the full core PPE ensemble: inner and outer nitrile gloves, lab coat, safety goggles, and any required respiratory protection.
-
Designated Area: Conduct all manipulations within a chemical fume hood or other designated containment area.[4]
-
Weighing: Use anti-static weighing paper or a container to minimize the aerosolization of the powder.[12]
-
Transfer: Carefully transfer the weighed powder into the receiving vessel.
-
Post-Transfer: Gently tap the weighing paper or container to dislodge any remaining powder.
-
Immediate Cleanup: Use a damp cloth to wipe down the spatula, weighing boat, and any surfaces inside the hood that may have been contaminated. Dispose of the cloth as hazardous waste.
-
Doffing Outer Gloves: Before leaving the immediate work area (the fume hood), remove the outer pair of gloves using a technique that avoids touching the outer surface with your bare skin. Dispose of them in a designated hazardous waste container.[17]
Protocol for Spill Management
Accidents can happen, and a clear, pre-defined emergency response plan is essential.[8] Personnel must be trained on these procedures as part of their laboratory safety training.[9]
-
Alert and Evacuate: Immediately alert others in the vicinity. Evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the size of the spill and the physical state (solid or liquid) of the material.
-
Don Appropriate PPE: Before re-entering the area, don additional PPE as needed, which may include a respirator and a chemical-resistant apron or coveralls.
-
Containment (Solid Spill): Gently cover the spilled powder with a damp paper towel or absorbent pad to prevent it from becoming airborne.[2] Do NOT dry sweep, as this will generate dust.[2]
-
Cleanup: Carefully wipe up the contained spill from the outer edge inwards. Place all contaminated materials (absorbent pads, PPE) into a labeled, sealable hazardous waste bag or container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, followed by water.
-
Reporting: Report the incident to the Chemical Hygiene Officer or laboratory supervisor, as required by your institution's Chemical Hygiene Plan.[11]
Spill Response Workflow
Caption: Workflow for responding to a solid chemical spill.
Section 4: Decontamination and Disposal
Proper doffing of PPE and disposal of waste are final, critical steps to prevent exposure and contamination.[4]
-
PPE Removal Sequence: PPE should be removed in an order that minimizes the risk of cross-contamination. A common sequence is:
-
Dedicated shoe covers (if used)
-
Outer gloves
-
Gown or lab coat (turn inside out as it's removed)
-
Face shield and/or goggles
-
Respirator
-
Inner gloves
-
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing all PPE.[17][18]
-
Waste Disposal: All disposable PPE, contaminated weighing papers, and cleaning materials must be collected in a clearly labeled hazardous waste container.[4] Follow your institution's specific guidelines, managed by the Environmental Health & Safety (EH&S) department, for the final disposal of this chemical waste.[4] Never dispose of this material in the regular trash or down the drain.[4]
By adhering to this comprehensive guide, researchers can handle this compound with the confidence that comes from a deep understanding of the risks and a well-practiced, validated safety protocol.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
PPE for Powder Handling: Support Operators Effectively. Dust Arrest. [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
MATERIAL SAFETY DATA SHEETS ATORVASTATIN DIOL METHYL ESTER. Cleanchem Laboratories. [Link]
-
Atorvastatin methyl ester | C34H37FN2O5 | CID 10099576. PubChem. [Link]
-
Safety Data Sheet: Atorvastatin calcium. Carl ROTH. [Link]
-
Safety of statins. National Center for Biotechnology Information (NCBI). [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Medium. [Link]
-
Safety Data Sheet. Magnaflux. [Link]
-
SAFETY DATA SHEET (SDS) ID: EPA Reg. No. 71512-36-74530, Gamma. HELM Agro US. [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Biovera Research. [Link]
-
Reagents Storage and stability . Precautions and warnings. Labtest. [Link]
-
Laboratory Safety Guidelines for Peptide Handling. Biovera Research. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide24.store [peptide24.store]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. magnaflux.com [magnaflux.com]
- 7. carlroth.com [carlroth.com]
- 8. ipgsf.com [ipgsf.com]
- 9. osha.gov [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. biovera.com.au [biovera.com.au]
- 13. safetyware.com [safetyware.com]
- 14. dustarrest.com [dustarrest.com]
- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 18. cleanchemlab.com [cleanchemlab.com]
- 19. 3m.com [3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
